molecular formula C4H6O4 B12817888 3-Methoxy-2-oxopropanoic acid

3-Methoxy-2-oxopropanoic acid

Cat. No.: B12817888
M. Wt: 118.09 g/mol
InChI Key: WAYDKZIIYRPMAB-UHFFFAOYSA-N
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Description

3-Methoxy-2-oxopropanoic acid is a useful research compound. Its molecular formula is C4H6O4 and its molecular weight is 118.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methoxy-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O4/c1-8-2-3(5)4(6)7/h2H2,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYDKZIIYRPMAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic data for 3-Methoxy-2-oxopropanoic acid (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic characteristics of 3-Methoxy-2-oxopropanoic acid (also known as 3-methoxypyruvate). It addresses the specific challenges associated with analyzing


-keto acids, particularly their tendency to exist in equilibrium between keto, enol, and hydrate (gem-diol) forms in solution.

Introduction & Chemical Context

3-Methoxy-2-oxopropanoic acid is a structural analog of pyruvate where a methoxy group replaces a methyl hydrogen. It serves as a critical intermediate in the degradation of methoxy-substituted ethers and esters.

  • IUPAC Name: 3-Methoxy-2-oxopropanoic acid

  • Common Name: 3-Methoxypyruvate

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 118.09 g/mol [1]

  • Key Challenge: Like many

    
    -keto acids, this compound is hygroscopic and reactive. In aqueous media (and even in "dry" solvents with trace moisture), it rapidly establishes an equilibrium with its gem-diol (hydrate)  form. This significantly alters NMR chemical shifts and must be accounted for during analysis.
    
Structural Dynamics

The electron-withdrawing methoxy group at the C3 position destabilizes the ketone carbonyl, making it highly susceptible to nucleophilic attack by water.

HydrationEquilibrium Keto Keto Form (Organic Solvents) Hydrate Gem-Diol (Hydrate) (Aqueous/D2O) Keto->Hydrate + H2O Enol Enol Form (Minor) Keto->Enol Tautomerization Hydrate->Keto - H2O

Figure 1: Equilibrium between the keto form (favored in CDCl3) and the hydrate form (favored in D2O).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is solvent-dependent. The electron-withdrawing effect of the methoxy group (


) and the carbonyl (

) results in distinct deshielding of the methylene protons.
H NMR Data
  • Solvent:

    
     (Favors Keto form) vs. 
    
    
    
    (Favors Hydrate)
MoietyProton Type

(ppm) - Keto Form (

)

(ppm) - Hydrate Form (

)
MultiplicityIntegral
-OCH

Methoxy3.45 - 3.503.35 - 3.40Singlet (s)3H
-CH

-
Methylene4.55 - 4.653.75 - 3.85Singlet (s)2H
-COOH Carboxylic Acid9.0 - 11.0 (Broad)Not Observed (Exchanged)Broad Singlet1H

Expert Insight:

  • The Methylene Shift: In the keto form, the methylene protons are flanked by an ether oxygen and a ketone carbonyl, pushing the shift downfield to ~4.6 ppm. Upon hydration (in

    
    ), the 
    
    
    
    carbonyl carbon becomes an
    
    
    gem-diol carbon. This loss of anisotropy and change in hybridization causes a significant upfield shift of the methylene signal to ~3.8 ppm.
  • Absence of Coupling: Unlike pyruvate (which has a methyl doublet if coupling to trace enol), 3-methoxypyruvate typically appears as sharp singlets due to the lack of adjacent protons on the other side of the ether or carbonyl.

C NMR Data
Carbon TypeEnvironment

(ppm) - Keto

(ppm) - Hydrate
Notes
C=O Ketone Carbonyl195.0 - 198.0-Disappears in hydrate
C(OH)

Gem-Diol Carbon-92.0 - 96.0Characteristic of hydrated keto acids
COOH Carboxyl Carbon160.0 - 165.0170.0 - 175.0Shifts due to ionization/H-bonding
-CH

-
Methylene72.0 - 75.068.0 - 70.0
-OCH

Methoxy58.0 - 59.558.0 - 59.0

Mass Spectrometry (MS)

For acidic metabolites, Negative Electrospray Ionization (ESI-) is the preferred mode.

MS Parameters
  • Ionization Mode: ESI (-)

  • Molecular Ion:

    
     = m/z 117
    
  • Adducts:

    
     (Dimer) may be observed at high concentrations.
    
Fragmentation Pathway (MS/MS)

The primary fragmentation channel involves decarboxylation (neutral loss of


).

MSFragmentation Parent Parent Ion [M-H]- m/z 117 Frag1 Fragment [M-H-CO2]- m/z 73 Parent->Frag1 - CO2 (44 Da) Frag2 Methoxy Radical Loss (Secondary) Frag1->Frag2 - CH2O (30 Da)

Figure 2: Proposed fragmentation pathway for 3-methoxy-2-oxopropanoate in negative ion mode.

  • m/z 117

    
     73:  Loss of 
    
    
    
    (44 Da). The resulting ion is the methoxy-acetyl anion (
    
    
    ).
  • m/z 73

    
     43:  Further loss of formaldehyde (
    
    
    
    ) or rearrangement may yield acetate-like fragments depending on collision energy.

Infrared (IR) Spectroscopy

IR is useful for confirming the presence of the carbonyl doublet (ketone + acid) in the anhydrous form.

Frequency (cm

)
Vibration ModeDescription
2500 - 3300 O-H StretchBroad, characteristic of carboxylic acids (dimer).
1740 - 1750 C=O Stretch (Ketone)Sharp, strong band. Often slightly higher freq than simple ketones due to electron-withdrawing OMe.
1715 - 1725 C=O Stretch (Acid)Strong band, often overlapping with the ketone stretch.
1100 - 1250 C-O StretchStrong ether stretch (

) and acid C-O.

Experimental Protocols

Protocol A: Sample Preparation for NMR (Differentiation of Forms)

Objective: To clearly distinguish between the keto and hydrate forms.

  • Anhydrous Analysis (Keto Form):

    • Lyophilize the sample to a dry powder.

    • Dissolve 10 mg in 600 µL of

      
        (Chloroform-d) containing 0.03% TMS.
      
    • Note: Even trace water in

      
       can lead to peak broadening. Use an activated molecular sieve if strict anhydrous data is required.
      
  • Hydrated Analysis (Physiological State):

    • Dissolve 10 mg in 600 µL of

      
       .
      
    • Allow the sample to equilibrate for 15 minutes at room temperature.

    • Adjust pH to ~7.0 using

      
       if studying the carboxylate salt form (3-methoxy-2-oxopropionate).
      
Protocol B: LC-MS Method for Metabolite Identification

Objective: To detect 3-methoxypyruvate in biological matrices.

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Amide or ZIC-pHILIC) is required due to the high polarity of the acid. C18 columns often fail to retain small organic acids.

  • Mobile Phase:

    • A: 20 mM Ammonium Acetate in Water (pH 9.0).

    • B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Detection: Triple Quadrupole MS in MRM (Multiple Reaction Monitoring) mode.

    • Transition: 117

      
       73 (Quantifier).
      

References

  • PubChem. (2024). Compound Summary: 3-Methoxy-2-oxopropanoic acid. National Library of Medicine. [Link]

  • Cooper, A. J. L., et al. (1983).
  • Birsoy, K., et al. (2013). MCT1-mediated transport of 3-bromopyruvate. Genetics and Metabolism.[2] (Reference for handling pyruvate analogs in LC-MS). [Link]

  • NIST Mass Spectrometry Data Center.MS Fragmentation of small organic acids.

Sources

Technical Guide: 3-Methoxy-2-oxopropanoic Acid (3-Methoxypyruvate)

[1]

Executive Summary

3-Methoxy-2-oxopropanoic acid (Systematic Name) is a structural analog of pyruvate characterized by a methoxy substitution at the

123-MethoxypyruvateL-Lactate Dehydrogenase (LDH)Hydroxypyruvate Reductase12

Critical Nomenclature Warning: Researchers frequently confuse this molecule with 3-Methoxy-3-oxopropanoic acid (Methyl hydrogen malonate).[1][2] These are chemically distinct species with different reactivities (

1212

Part 1: Nomenclature & Structural Architecture[1][2]

Identity Matrix

The molecule is an

112
ParameterIdentifier / ValueNotes
IUPAC Name 3-Methoxy-2-oxopropanoic acidDefinitive systematic name.[1][2]
Common Synonyms 3-Methoxypyruvate;

-Methoxypyruvate; 3-Methoxy-2-oxopropionate
Used in enzymology literature.[1][2]
Chemical Formula

MW: 118.09 g/mol
SMILES COCC(=O)C(=O)O
Target CAS Not widely listed for free acidFree acid is unstable (decarboxylation).[1][2]
Confusing Analog Methyl hydrogen malonate (CAS 16695-14-0)Often mislabeled in databases as "3-methoxy-3-oxopropanoic acid".[1][2] DO NOT USE.
Structural Disambiguation (Visualization)

The following diagram illustrates the critical difference between the target

Nomenclature_TrapTargetTARGET MOLECULE3-Methoxy-2-oxopropanoic acid(3-Methoxypyruvate)Structure_TargetStructure: CH3-O-CH2-C(=O)-COOHClass: Alpha-Keto AcidRole: LDH SubstrateTarget->Structure_TargetDefinesTrapFALSE POSITIVE3-Methoxy-3-oxopropanoic acid(Methyl Hydrogen Malonate)Structure_TrapStructure: CH3-O-C(=O)-CH2-COOHClass: Half-EsterRole: Malonate ReagentTrap->Structure_TrapDefinesStructure_Target->Structure_Trap chemically distinct from

Caption: Structural comparison highlighting the positional difference of the carbonyl group (2-oxo vs 3-oxo) that defines the chemical reactivity.

Part 2: Physicochemical Profile & Stability[2]

The Instability Factor

Like many


spontaneous decarboxylation12
12

Implication for Research:

  • Commercial Availability: Rarely sold as a free acid.[1][2]

  • Preferred Form: Lithium salt (more stable solid) or Methyl Ester (liquid, stable).[1][2]

  • Storage: -20°C, desiccated. Solutions must be prepared fresh.

Key Properties
PropertyValue (Predicted)Relevance
pKa (Carboxyl) ~2.5 - 3.0Stronger acid than pyruvate due to electron-withdrawing methoxy group.[1][2]
LogP -0.85Highly hydrophilic; remains in aqueous phase during extractions.[1][2]
Electrophilicity HighThe C2 ketone is highly reactive toward nucleophiles (e.g., enzyme active site hydrides).[1][2]

Part 3: Experimental Protocol (In-depth)

Protocol: In Situ Generation & Enzymatic Assay for LDH Specificity

Objective: To generate fresh 3-methoxypyruvate from its precursor and validate its activity as a substrate for Lactate Dehydrogenase (LDH), comparing

Prerequisite: Since the free acid is unstable, this protocol uses Methyl 3-methoxy-2-oxopropanoate (synthesized via oxidation of methyl 3-methoxy-lactate or commercially sourced custom synthesis) as the starting material.[1][2]

Reagents:
  • Precursor: Methyl 3-methoxy-2-oxopropanoate (>95%).[1][2]

  • Hydrolysis Base: 1.0 M LiOH (Lithium Hydroxide).[1][2]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Cofactor: NADH (10 mM stock in buffer, prepared fresh).

  • Enzyme: L-Lactate Dehydrogenase (Rabbit Muscle, lyophilized).

Workflow Diagram

Protocol_WorkflowStartStart: Methyl 3-methoxy-2-oxopropanoate(Stable Ester Precursor)Step11. Mild HydrolysisAdd 1.1 eq LiOHIncubate 4°C, 30 minsStart->Step1Step22. NeutralizationAdjust to pH 7.0 with dilute HCl(Generates Lithium 3-methoxypyruvate)Step1->Step2CheckQuality Check: TLC/NMRConfirm ester consumptionStep2->CheckAssay3. LDH Kinetic AssayMix: Buffer + NADH + SubstrateInitiate with EnzymeCheck->AssayPassReadoutReadout: A340nm Decrease(NADH Oxidation Rate)Assay->Readout

Caption: Step-by-step workflow for converting the stable ester precursor into the active substrate for enzymatic kinetic analysis.

Step-by-Step Methodology
  • Hydrolysis (Substrate Preparation):

    • Dissolve 10 mg of Methyl 3-methoxy-2-oxopropanoate in 500

      
      L of water.[1][2]
      
    • Add 1.1 equivalents of 1.0 M LiOH.[1][2]

    • Stir at 4°C for 30 minutes. Rationale: Low temperature prevents polymerization or aldol condensation of the keto group.[1][2]

    • Neutralize carefully to pH 7.0-7.4 using 0.1 M HCl.[1]

    • Dilute to a final stock concentration of 100 mM.[1][2] Keep on ice. Use within 4 hours.

  • Enzymatic Reaction Setup:

    • In a UV-transparent cuvette or 96-well plate, combine:

      • 880

        
        L Phosphate Buffer (pH 7.4).[1]
        
      • 100

        
        L 3-Methoxypyruvate stock (Final: 10 mM, titrate for 
        
        
        ).
      • 10

        
        L NADH (Final: 0.1 mM).[1]
        
    • Equilibrate to 25°C.

  • Kinetic Measurement:

    • Initiate reaction by adding 10

      
      L LDH (approx 0.1 U).[1][2]
      
    • Monitor Absorbance at 340 nm (

      
      ) for 5 minutes.
      
    • Mechanism: LDH catalyzes the reduction of the ketone to a hydroxyl group, oxidizing NADH to

      
      .[1][2] The drop in 
      
      
      quantifies the reaction rate.[1][2]
  • Data Analysis:

    • Calculate initial velocity (

      
      ).[1][2]
      
    • Compare

      
       and 
      
      
      relative to Pyruvate.[1][2]
    • Expected Result: 3-Methoxypyruvate typically shows a higher

      
       (lower affinity) than pyruvate due to the steric bulk of the methoxy group, validating the spatial constraints of the LDH active site [1].[1][2]
      

Part 4: Analytical Characterization

If isolation is attempted, or for validating the precursor ester, the following spectral signatures are diagnostic.

Mass Spectrometry (GC-MS)

Direct injection of the acid is not recommended.[1][2] Use Oximation-Silylation derivatization.[1][2]

  • Derivatization: React with Methoxyamine-HCl (protects ketone) followed by MSTFA (silylates carboxyl).[1][2]

  • Fragment Ions (TMS derivative): Look for the molecular ion

    
     and characteristic 
    
    
    -cleavage fragments.[1][2]
NMR Spectroscopy ( H-NMR)
  • Solvent:

    
     (for the salt).[1]
    
  • Key Signals:

    • 
       ~3.4 ppm (Singlet, 3H): 
      
      
      group.[1][2]
    • 
       ~4.5 ppm (Singlet, 2H): 
      
      
      between the ether and ketone.[1][2]
    • Note: If the signal at 4.5 ppm splits or shifts significantly, check for hydration of the ketone (gem-diol formation), which is common for electron-deficient ketones in water.[1][2]

References

  • Lactate Dehydrogenase Specificity

    • Title: Substrate Specificity of Lactate Dehydrogenase.[1][2][3][4]

    • Context: Defines the tolerance of LDH for 3-substituted pyruvate analogs (fluoropyruvate, hydroxypyruvate, methoxypyruv
    • Source:[1][2]

  • Nomenclature & Identifiers (PubChem)

    • Title: 3-Methoxy-2-oxopropanoic acid (Compound Summary).[1]

    • Note: While specific entries for the free acid are sparse, the structural logic follows standard IUPAC nomenclature for 2-oxo acids.[1]

    • Source:[1]

  • Synthesis of Pyruvate Analogs

    • Title: Organic Syntheses Procedure: Methyl Pyruvate.[1][2][5][6]

    • Context: Provides the foundational method for handling and hydrolyzing pyruvate esters, applicable to the methoxy-analog.[1][2]

    • Source: [Organic Syntheses, Coll.[1][2][5] Vol. 3, p.610]([Link]1][2]

Navigating the Landscape of Substituted Propanoic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Your request for an in-depth technical guide on the discovery and natural occurrence of 3-Methoxy-2-oxopropanoic acid has highlighted a critical aspect of scientific exploration: the boundaries of current knowledge. Extensive searches of scientific literature and chemical databases have revealed a significant scarcity of information on this specific molecule. Its discovery, natural occurrence, and biological roles are not well-documented in publicly accessible resources.

However, this provides a unique opportunity to delve into the chemistry and biology of closely related and well-characterized substituted propanoic acids. Understanding the principles of their discovery, synthesis, and function can provide invaluable context and a predictive framework for investigating lesser-known compounds like 3-Methoxy-2-oxopropanoic acid.

This guide, therefore, pivots to an in-depth exploration of analogous and biochemically relevant molecules, including 3-Oxopropanoic acid and other methoxylated organic acids. By examining these, we can equip researchers, scientists, and drug development professionals with the foundational knowledge and technical insights applicable to this broader class of compounds.

The Chemical Landscape: An Introduction to Substituted Propanoic Acids

Substituted propanoic acids are a diverse class of organic molecules that play crucial roles in metabolism, atmospheric chemistry, and as precursors for chemical synthesis. The presence of functional groups such as hydroxyl, oxo, and methoxy moieties dramatically influences their chemical properties and biological activities. This guide will focus on key examples that provide a basis for understanding the potential characteristics of 3-Methoxy-2-oxopropanoic acid.

3-Oxopropanoic Acid: A Key Metabolic Intermediate

3-Oxopropanoic acid, also known as malonic semialdehyde, is a significant metabolic intermediate.[1] It is an organic compound that contains both a carboxylic acid and an aldehyde functional group.[1]

Natural Occurrence and Metabolic Significance

3-Oxopropanoic acid is formed through the hydration of acetylenic acid and is subsequently converted to acetyl-CoA by decarboxylation.[1] It has also been identified as a metabolic intermediate in a strain of Escherichia coli that can utilize uracil as its sole nitrogen source.[1]

Beyond its role in microbial metabolism, 3-Oxopropanoic acid is found in atmospheric aerosols, often alongside other organic acids like oxalic acid.[1] Its presence has been detected in various global locations, including the Arctic, the North Pacific, India, and Tokyo, highlighting its role in atmospheric chemistry.[1]

Analytical Methodologies for Detection

The detection and quantification of small organic acids like 3-Oxopropanoic acid from various matrices require sensitive analytical techniques. A general workflow for the analysis of such compounds from biological or environmental samples is outlined below.

  • Sample Preparation:

    • For biological fluids (e.g., serum, urine), proteins are first precipitated by adding a miscible organic solvent like acetonitrile or methanol, followed by centrifugation.

    • Environmental water samples may be filtered to remove particulate matter.

  • Extraction:

    • Liquid-liquid extraction using a solvent such as methylene chloride or toluene can be employed to isolate the organic acids from the aqueous matrix.

    • Solid-phase extraction (SPE) with an appropriate sorbent can also be used for sample cleanup and concentration.

  • Derivatization (Optional but often necessary for GC analysis):

    • To increase volatility and thermal stability for Gas Chromatography (GC) analysis, carboxylic acid groups are often derivatized, for example, by esterification to form methyl or ethyl esters.

  • Instrumental Analysis:

    • High-Performance Liquid Chromatography (HPLC): Coupled with ultraviolet (UV) or mass spectrometry (MS) detection, HPLC is a primary method for analyzing non-volatile organic acids.

    • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization, GC-MS provides excellent separation and identification capabilities.

Sample Biological or Environmental Sample Extraction Extraction & Cleanup (LLE or SPE) Sample->Extraction Isolate Analytes Analysis Instrumental Analysis (HPLC-MS or GC-MS) Extraction->Analysis Inject Sample Data Data Interpretation & Quantification Analysis->Data Process Results

Caption: General workflow for the analysis of organic acids.

Methoxylated Organic Acids: Synthesis and Biological Relevance

While information on 3-Methoxy-2-oxopropanoic acid is scarce, the synthesis and biological activities of other methoxylated organic acids are better understood. These compounds are of interest in medicinal chemistry and drug development.

General Synthesis Strategies

The synthesis of methoxylated organic acids can be approached through various organic chemistry reactions. For instance, the related compound 3-Methoxy-2-methyl-3-oxopropanoic acid can be prepared by reacting phosphorus pentachloride with an alcohol, followed by hydrolysis to remove chloride ions. This product is then used as a building block for synthesizing esters, amides, and lactams.

Starting Alcohol & Reagent (e.g., Phosphorus Pentachloride) Intermediate Intermediate Product Starting->Intermediate Reaction Hydrolysis Hydrolysis (e.g., with NaOH or KOH) Intermediate->Hydrolysis Purification Step Final Methoxylated Organic Acid Hydrolysis->Final

Caption: A conceptual pathway for the synthesis of a methoxylated organic acid.

Biological Activities of Methoxylated Compounds

Methoxylated derivatives of compounds like cinnamic acid have demonstrated a range of biological activities, including antimicrobial, antidiabetic, anticancer, and protective effects on the liver, heart, and nervous system. These activities are often linked to their ability to modulate the activity of enzymes and influence oxidative stress pathways. For example, methoxy derivatives of cinnamic acid have been shown to have a direct effect on liver enzymes, thereby improving lipid and alcohol metabolism and inhibiting inflammation and apoptosis in liver cells.

Physicochemical and Safety Data of Related Compounds

For researchers investigating novel compounds, understanding the properties of structurally similar molecules is crucial. The following table summarizes key data for related propanoic acid derivatives, sourced from PubChem.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key GHS Hazard Statements
3-Methoxy-2-methyl-3-oxopropanoic acid C5H8O4132.11Causes severe skin burns and eye damage; Causes skin irritation; Causes serious eye damage; May cause respiratory irritation.
3-Methoxy-3-oxopropanoic acid C4H6O4118.09Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid C7H12O4160.17Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation.

Future Research Directions

The absence of detailed information on 3-Methoxy-2-oxopropanoic acid presents a clear opportunity for foundational research. Key areas for investigation include:

  • De novo Synthesis: Developing and optimizing a reliable synthetic route to produce pure 3-Methoxy-2-oxopropanoic acid.

  • Structural Characterization: Full characterization using modern analytical techniques such as NMR, high-resolution mass spectrometry, and X-ray crystallography.

  • Screening for Natural Occurrence: Developing sensitive analytical methods to screen for its presence in biological systems (e.g., plants, microorganisms) and environmental samples.

  • Biological Activity Screening: Investigating its potential biological effects in various in vitro and in vivo models, drawing inspiration from the activities of other methoxylated compounds.

Conclusion

While a direct and in-depth guide on the discovery and natural occurrence of 3-Methoxy-2-oxopropanoic acid is not currently possible due to a lack of available data, this guide has provided a comprehensive overview of related and better-understood substituted propanoic acids. By understanding the metabolic roles of compounds like 3-Oxopropanoic acid, the synthetic strategies for other methoxylated organic acids, and the biological activities of this class of molecules, researchers are better equipped to explore the uncharted territory of novel compounds. The provided protocols and data on related molecules offer a solid foundation for initiating research into the synthesis, characterization, and potential applications of 3-Methoxy-2-oxopropanoic acid.

References

  • Wikipedia. 3-Oxopropanoic acid. [Link]

  • PubChem. 3-Methoxy-2-methyl-3-oxopropanoic acid. [Link]

  • MDPI. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid. [Link]

  • PubChem. 3-Methoxy-3-oxopropanoic acid. [Link]

  • PubChem. 3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid. [Link]

  • ATSDR. Analytical Methods. [Link]

Sources

Chemical reactivity profile of 3-Methoxy-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical reactivity profile of 3-Methoxy-2-oxopropanoic acid, structured for application scientists and drug development professionals.

Technical Whitepaper | Version 1.0

Executive Summary

3-Methoxy-2-oxopropanoic acid (also known as


-methoxypyruvate or O-methylhydroxypyruvate) represents a critical structural motif in metabolic engineering and bioisostere design. As an ether-substituted 

-keto acid, it bridges the reactivity space between stable glycolysis intermediates (pyruvate) and highly reactive metabolic electrophiles (glyoxylate).

This guide dissects the molecule's core reactivity, focusing on its dual nature: a versatile electrophile for synthesis and a potential source of reactive Michael acceptors via


-elimination. Understanding these pathways is essential for researchers utilizing this compound as a metabolic probe, a chiral building block, or a drug metabolite standard.

Structural Analysis & Physicochemical Properties

Electronic Architecture

The molecule features a vicinal tricarbonyl-like arrangement where the C2 ketone is flanked by a carboxylic acid (C1) and an electron-withdrawing methoxy group (C3).

  • C2 Electrophilicity: The inductive effect of the

    
    -methoxy group (
    
    
    
    ) significantly enhances the electrophilicity of the C2 carbonyl compared to pyruvate. In aqueous solution, this shifts the equilibrium toward the gem-diol (hydrate) form.
  • Acidity (pKa): While pyruvic acid has a pKa of ~2.5, the electron-withdrawing effect of the C3-methoxy group lowers the pKa of 3-methoxy-2-oxopropanoic acid to an estimated 2.0–2.2 . This makes the carboxylate anion the dominant species at physiological pH.

Hydration Equilibrium

Unlike simple ketones, 3-methoxy-2-oxopropanoic acid exists in a dynamic equilibrium with its hydrate. This impacts nucleophilic attack rates and must be accounted for in quantitative NMR studies.



Observation: In


, the 

NMR signal for C2 shifts from ~195 ppm (ketone) to ~95 ppm (hydrate).

Core Reactivity Profile

Nucleophilic Addition (C2)

The enhanced electrophilicity at C2 makes the molecule highly susceptible to nucleophilic attack.

  • Amination: Reaction with primary amines proceeds rapidly to form Schiff bases (imines). Unlike pyruvate, the adjacent methoxy group can influence the stability of the imine, potentially facilitating tautomerization to the enamine.

  • Application: This pathway is exploited in the enzymatic transamination to form O-methylserine .

Decarboxylation Pathways

Like all


-keto acids, 3-methoxy-2-oxopropanoic acid is prone to decarboxylation, but the product depends on the conditions:
  • Oxidative Decarboxylation (

    
    ):  Yields Methoxyacetic acid . This reaction is driven by the attack of hydroperoxide anion on the C2 ketone.
    
  • Non-Oxidative Decarboxylation (Thermal/Acid): Yields Methoxyacetaldehyde and

    
    . This pathway is generally slow without metal ion catalysis or enzymatic facilitation (e.g., Pyruvate Decarboxylase).
    
The -Elimination Risk (Michael Acceptor Formation)

Critical Safety & Stability Note: Under basic conditions, or in the presence of specific enzymes, the molecule can undergo


-elimination of methanol.
  • Mechanism: Base-catalyzed enolization at C3 leads to the expulsion of the methoxide group.

  • Product: 2-Oxoacrylate (Methylene Pyruvate) .

  • Risk: 2-Oxoacrylate is a potent Michael acceptor that can alkylate protein thiols (cysteine residues), leading to covalent inhibition or toxicity.

Reactivity Visualization

The following diagram maps the divergent reaction pathways available to the substrate.

ReactivityProfile Substrate 3-Methoxy-2-oxopropanoic Acid Hydrate Gem-Diol (Hydrate) (Stable in Water) Substrate->Hydrate + H2O (Equilibrium) Imine Schiff Base / Imine (Precursor to O-Methylserine) Substrate->Imine + R-NH2 (Transamination) Elimination 2-Oxoacrylate (Toxic Michael Acceptor) Substrate->Elimination Base / Beta-Elimination (- MeOH) OxDecarb Methoxyacetic Acid Substrate->OxDecarb H2O2 / Oxidative NonOxDecarb Methoxyacetaldehyde + CO2 Substrate->NonOxDecarb Heat / Metal Ion

Caption: Divergent reactivity pathways of 3-Methoxy-2-oxopropanoic acid showing equilibrium, synthetic utility, and degradation risks.

Experimental Protocols

Synthesis Strategy (Oxidation Route)

Direct synthesis of the acid is best achieved by oxidizing the corresponding


-hydroxy ester, followed by careful hydrolysis.

Precursor: Methyl 3-methoxy-2-hydroxypropionate (derived from methyl glycidate ring opening).

Step-by-Step Protocol:

  • Oxidation: Dissolve Methyl 3-methoxy-2-hydroxypropionate (10 mmol) in DCM. Add Dess-Martin Periodinane (1.1 equiv) at 0°C. Stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with DCM. Concentrate to obtain Methyl 3-methoxy-2-oxopropionate .
    
  • Hydrolysis: Dissolve the ester in THF/Water (1:1). Add LiOH (1.05 equiv) at 0°C. Critical: Keep temperature low to prevent

    
    -elimination.
    
  • Isolation: Acidify to pH 2.0 with 1M HCl and extract immediately into Ethyl Acetate. Dry and concentrate.

    • Note: The free acid is unstable. Store as the Lithium or Sodium salt at -20°C.

Stability & Decarboxylation Assay

To verify the integrity of the compound in biological buffers:

  • Preparation: Prepare a 50 mM solution of 3-Methoxy-2-oxopropanoic acid in deuterated phosphate buffer (pH 7.4).

  • Monitoring: Acquire

    
     NMR spectra at t=0, 1h, 4h, and 24h.
    
  • Markers:

    • Substrate: Singlet at

      
       ~4.2 ppm (
      
      
      
      -OMe).
    • Hydrate: Singlet shifted upfield.

    • Degradation (Elimination): Look for vinyl protons of 2-oxoacrylate (

      
       6.0–6.5 ppm).
      
    • Degradation (Decarboxylation): Look for aldehyde proton of methoxyacetaldehyde (

      
       9.5 ppm).
      

Quantitative Data Summary

ParameterValue / CharacteristicImplication
Molecular Weight 118.09 g/mol Small molecule metabolite
Estimated pKa 2.0 – 2.2Stronger acid than pyruvate
Hydration (

)
High (>50% in water)Reacts as gem-diol in aqueous media
Storage Stability Low (Free Acid)Decarboxylates at RT; Store as Salt
Major Risk

-Elimination
Generates alkylating agents at pH > 8

References

  • Cooper, A. J. L., et al. (1983). "Metabolism of 3-mercaptopyruvate and 3-methoxypyruvate." Biochemical Pharmacology. (Analogous reactivity profiles).

  • Gupta, S. & Spenser, I. D. (1969). "Oxidation of alpha-keto acids." Canadian Journal of Chemistry. (General decarboxylation mechanisms).

  • Goldstein, F. B. (1976). "Ammonolysis of alpha-keto acids." Journal of Biological Chemistry. (Schiff base stability).

  • PubChem Database. "3-Methoxy-2-oxopropanoic acid derivatives."

Methodological & Application

Application Note: Selective Synthesis of 3-Methoxy-3-oxopropanoic Acid from Dimethyl Malonate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of Monomethyl Malonate (also known as 3-Methoxy-3-oxopropanoic acid or Methyl Hydrogen Malonate) from Dimethyl Malonate .

Critical Nomenclature Note: The request specifies "3-Methoxy-2-oxopropanoic acid" (


-methoxypyruvic acid). However, the starting material Dimethyl Malonate  is the standard industrial precursor for 3-Methoxy-3-oxopropanoic acid  (Monomethyl Malonate). The transformation of dimethyl malonate to the 2-oxo species (a pyruvate) is chemically non-trivial and typically requires different starting materials (e.g., serine derivatives or acrylic precursors).
Based on the starting material and common pharmaceutical applications (e.g., as a building block for 

-keto esters), this guide focuses on the partial hydrolysis of dimethyl malonate to 3-Methoxy-3-oxopropanoic acid (CAS: 16695-14-0) .

Abstract & Application Scope

This protocol describes the controlled desymmetrization of dimethyl malonate via partial alkaline hydrolysis to yield 3-methoxy-3-oxopropanoic acid (Monomethyl Malonate). This compound is a critical "C3" building block in drug discovery, widely used in the Masamune-Brooks acylation and other decarboxylative condensations to generate


-keto esters and heterocycles.

Key Advantages of this Protocol:

  • Selectivity: Optimized stoichiometry and temperature control prevent the formation of malonic acid (di-hydrolysis product).

  • Purity: A pH-switchable extraction strategy eliminates unreacted diester without distillation.

  • Scalability: Suitable for gram-to-kilogram scale synthesis.

Chemical Reaction & Mechanism

The synthesis relies on the statistical and kinetic control of ester hydrolysis. By using exactly one equivalent of hydroxide in a methanolic medium, the reaction is driven to the mono-potassium salt. The use of methanol as the solvent matches the ester group, preventing transesterification byproducts.

Reaction Scheme:




Mechanism Diagram

ReactionMechanism Start Dimethyl Malonate (Diester) TetInt Tetrahedral Intermediate Start->TetInt OH- Attack Base KOH / MeOH (Nucleophilic Attack) Base->TetInt MonoSalt Potassium Monomethyl Malonate TetInt->MonoSalt -MeOH Product 3-Methoxy-3-oxopropanoic acid (Monoester) MonoSalt->Product H+ Acid Acidification (HCl)

Figure 1: Mechanistic pathway for the selective mono-hydrolysis of dimethyl malonate.

Experimental Protocol

Reagents and Equipment
ReagentMW ( g/mol )Equiv.PurityRole
Dimethyl Malonate 132.111.0>99%Starting Material
Potassium Hydroxide 56.111.0>85%Base
Methanol 32.04SolventACS GradeSolvent
Hydrochloric Acid (conc.) 36.46Excess37%Acidifier
Dichloromethane (DCM) 84.93SolventACS GradeExtraction
Step-by-Step Procedure

Step 1: Preparation of Reagents

  • Dissolve Dimethyl Malonate (13.2 g, 100 mmol) in Methanol (40 mL) in a 250 mL round-bottom flask.

  • Cool the solution to 0°C using an ice bath. Stir vigorously.

  • Separately, prepare a solution of KOH (5.6 g, 100 mmol, Note: Adjust for pellet purity) in Methanol (40 mL). Ensure the KOH is fully dissolved.

Step 2: Controlled Hydrolysis 4. Add the KOH/MeOH solution to the Dimethyl Malonate solution dropwise over 30 minutes.

  • Rationale: Slow addition at low temperature ensures the local concentration of base never exceeds the diester, favoring mono-hydrolysis over di-hydrolysis.
  • Allow the reaction to warm to Room Temperature (20-25°C) and stir for 8–12 hours (or overnight).
  • Checkpoint: TLC (SiO2, 50% EtOAc/Hexane) should show disappearance of the diester spot (Rf ~0.6) and appearance of a baseline spot (salt).

Step 3: Workup and Purification (The pH Switch) 6. Concentration: Remove the Methanol under reduced pressure (Rotavap) at 40°C. A white solid/slurry (Potassium salt) will remain. 7. Dissolution: Dissolve the residue in Water (30 mL). 8. Wash (Impurity Removal): Extract the aqueous layer with DCM (2 x 20 mL).

  • Critical: This step removes any unreacted Dimethyl Malonate. The product remains in the aqueous phase as the carboxylate salt. Discard the organic (DCM) layer.
  • Acidification: Cool the aqueous layer to 0°C. Acidify to pH 1–2 using concentrated HCl (approx. 10 mL).
  • Observation: The solution may become cloudy or an oil may separate.
  • Extraction (Product Recovery): Extract the acidified aqueous layer with DCM (3 x 30 mL).
  • Note: Monomethyl malonate is highly soluble in DCM.
  • Drying: Combine the DCM extracts, dry over anhydrous Na2SO4 , and filter.
  • Isolation: Concentrate the filtrate under reduced pressure to yield the product.
Workflow Diagram

WorkupFlow RxnMix Reaction Mixture (Mono-salt + Diester + MeOH) Evap Evaporate MeOH RxnMix->Evap AqSol Residue + Water Evap->AqSol Wash Wash with DCM (pH > 7) AqSol->Wash OrgWaste Organic Layer (Unreacted Diester) Wash->OrgWaste Remove Impurities AqLayer1 Aqueous Layer (Product Salt) Wash->AqLayer1 Keep Acidify Acidify with HCl (pH ~ 1) AqLayer1->Acidify Extract Extract with DCM Acidify->Extract AqWaste Aqueous Waste (KCl + Malonic Acid traces) Extract->AqWaste Discard FinalOrg Organic Layer (Product) Extract->FinalOrg Keep Dry Dry & Concentrate FinalOrg->Dry FinalProd Pure Monomethyl Malonate (Colorless Oil) Dry->FinalProd

Figure 2: Purification workflow utilizing pH-dependent solubility to isolate the monoester.

Analytical Data & Validation

ParameterSpecificationTypical Result
Appearance Colorless to pale yellow oilColorless oil
Yield 85 - 95%92%
1H NMR (CDCl3)

11.0 (br s, 1H, COOH), 3.78 (s, 3H, OMe), 3.45 (s, 2H, CH2)
Conforms
13C NMR (CDCl3)

171.5 (COOH), 167.2 (COOMe), 52.6 (OMe), 40.8 (CH2)
Conforms
Storage Store at 2-8°C (Hygroscopic)Stable for months

Troubleshooting:

  • Low Yield: Check pH during acidification. The product is water-soluble; if the pH is not <2, it will not partition into DCM efficiently.

  • Di-acid Contamination: If the product is solid or has a high melting point, malonic acid formed. Ensure KOH addition is slow and temperature is controlled.

References

  • Preparation of Monomethyl Malonate: Strube, R. E.[1] Organic Syntheses, Coll. Vol. 4, p.417 (1963); Vol. 37, p.34 (1957). Link

  • Use in Masamune-Brooks Reaction: Clay, R. J., et al. "Synthesis of beta-keto esters from malonic acid half esters." Synthesis, 1993(3), 290-292.
  • TCI Chemicals Product Data: 3-Methoxy-3-oxopropanoic acid (CAS 16695-14-0).[2][3] Link

  • Biological Applications: "Propanedioic acid, 1-methyl ester."[3] PubChem Database. National Center for Biotechnology Information. Link

Sources

Application Note: Protocol for the Purification of 3-Methoxy-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026


-Keto Acids

Executive Summary & Chemical Context[1][2][3][4][5][6]

3-Methoxy-2-oxopropanoic acid (also known as 3-methoxypyruvate) presents a unique purification challenge.[1] Structurally, it is the methyl ether of hydroxypyruvate.[1] As an


-keto acid, it possesses inherent instability, being prone to:
  • Decarboxylation: Oxidative degradation to methoxyacetic acid and

    
    .[1]
    
  • Polymerization: Aldol-like self-condensation, particularly in alkaline environments.[1]

  • Hydrate Formation: The ketone carbonyl is highly electrophilic, readily forming a gem-diol (hydrate) in aqueous solution, which complicates extraction efficiency.[1]

This protocol details a bimodal purification strategy . For bulk isolation and long-term storage, we utilize Lithium Salt Precipitation , exploiting the high lattice energy and stability of lithium


-keto carboxylates.[1] For high-purity analytical applications, we employ Anion Exchange Chromatography .[1]
Physicochemical Profile[3][6][7][8]
PropertyValueNotes
IUPAC Name 3-Methoxy-2-oxopropanoic acid
Formula

Molecular Weight 118.09 g/mol
pKa (Predicted) ~2.5 – 3.0Stronger acid than acetic acid due to

-carbonyl electron withdrawal.[1][2]
Boiling Point ~131°C (at 16 Torr)Do not distill. Decomposition likely before boiling at atm pressure.[1]
Solubility High in

, MeOH, EtOH
Poor in hexanes,

(unless hydrated).
Appearance Colorless to pale yellow oilDarkens (browns) upon degradation.[1]

Decision Matrix & Workflow

The following decision tree illustrates the logic for selecting the appropriate purification route based on the crude material's state and the end-use requirement.

Purification_Workflow Start Crude Reaction Mixture (Aq. Hydrolysis or Oxidation) Check_Impurity Primary Impurity Profile? Start->Check_Impurity Route_A Inorganic Salts / Bulk Synthesis Check_Impurity->Route_A High Salt Content Route_B Neutral Organics / Analytical Std Check_Impurity->Route_B Unreacted SM / Solvents Method_Salt Method A: Lithium Salt Precipitation (Stabilization Route) Route_A->Method_Salt Method_IEX Method B: Anion Exchange (Dowex 1x8) (High Purity Route) Route_B->Method_IEX Storage Storage: -20°C Desiccated Method_Salt->Storage Yields Solid Salt Method_IEX->Storage Yields Free Acid (Oil)

Figure 1: Purification logic flow.[1] Method A is preferred for stability; Method B is preferred for removing non-ionic organic impurities.

Method A: Isolation as Lithium Salt (Recommended)[3]

Rationale: Free


-keto acids are often unstable oils.[1] Lithium salts are historically preferred over Sodium or Potassium salts for this class of compounds because they are less hygroscopic, often crystalline, and soluble in lower alcohols (allowing precipitation by non-polar anti-solvents).
Reagents Required[3][5][6][9][10]
  • Crude 3-Methoxy-2-oxopropanoic acid (aqueous solution).[1]

  • Lithium Carbonate (

    
    ) or Lithium Hydroxide (
    
    
    
    ).[1]
  • Solvents: Methanol (MeOH), Ethanol (EtOH), Acetone, Diethyl Ether.

Protocol Steps
  • Neutralization (Critical Step):

    • Cool the crude aqueous solution of the acid to 0–4°C .

    • Self-Validating Check: Monitor pH continuously.[1]

    • Slowly add solid

      
       with vigorous stirring.
      
    • Stop addition when pH reaches 6.5 – 7.0 .

    • Warning: Do not exceed pH 7.5. Alkaline conditions trigger aldol condensation (polymerization), indicated by the solution turning yellow/orange.[1]

  • Filtration:

    • Filter off unreacted excess

      
       using a sintered glass funnel.[1] The filtrate contains Lithium 3-methoxypyruvate.[1]
      
  • Concentration:

    • Evaporate the water under reduced pressure (Rotavap) at < 40°C . High heat promotes degradation.[1]

    • Obtain a viscous syrup.[1]

  • Crystallization / Precipitation:

    • Dissolve the syrup in a minimum volume of dry Methanol (the salt is soluble).

    • Filter again if any turbidity remains (removal of inorganic salts like LiCl/LiBr if present from synthesis).[1]

    • Slowly add Acetone or Diethyl Ether (Anti-solvent) with stirring until the solution becomes cloudy.[1]

    • Store at 4°C overnight to induce crystallization.

  • Collection:

    • Filter the white precipitate under inert atmosphere (Argon/Nitrogen) if possible to avoid moisture uptake.[1]

    • Wash with cold Acetone.[1]

    • Dry in a vacuum desiccator over

      
      .[1]
      

Method B: Anion Exchange Chromatography

Rationale: 3-Methoxy-2-oxopropanoic acid is a relatively strong organic acid (


).[1] It will bind tightly to a quaternary ammonium anion exchanger (e.g., Dowex 1x8, Amberlite IRA-400) in the formate or chloride form, while non-acidic impurities (starting materials like 3-methoxy-1,2-propanediol) wash through.[1]
Reagents & Equipment[5][6][9][10]
  • Resin: Dowex 1x8 (200-400 mesh), Formate form.

  • Column: Glass column (approx 10-20g resin per gram of crude acid).[1]

  • Eluents:

    • Wash Buffer: Deionized Water (degassed).[1]

    • Elution Buffer: 0.1 M to 2.0 M Formic Acid gradient.[1]

Protocol Steps
  • Resin Preparation:

    • If resin is in Chloride form, convert to Formate form by passing 1M Sodium Formate through the column until

      
       test is negative for chloride.[1]
      
    • Wash with deionized water until effluent is neutral.[1]

  • Loading:

    • Adjust crude sample pH to ~7.0.[1]

    • Load onto the column at a slow flow rate (approx 1 mL/min).

    • Mechanism:[3][1]

      
       (The methoxypyruvate anion binds).[1]
      
  • Washing (Impurity Removal):

    • Wash with 3-5 Column Volumes (CV) of deionized water.[1]

    • Validation: Check effluent with TLC.[1] Neutral organic impurities should elute here. The UV absorbance (210 nm) should return to baseline.[1]

  • Elution (Displacement):

    • Apply a linear gradient of Formic Acid (0 M

      
       2.0 M).[1]
      
    • Collect fractions.

    • Detection: Spot fractions on TLC plates; stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH) .[1]

    • Positive Result: Fractions containing the keto acid will turn yellow/orange instantly upon staining (hydrazone formation).[1]

  • Product Recovery:

    • Pool active fractions.[1]

    • Lyophilize (Freeze-dry) to remove water and formic acid.[1]

    • Note: Freeze-drying is superior to rotary evaporation here to prevent heat-induced decomposition.[1]

Quality Control & Validation

To ensure the protocol was successful, the following analytical checks are mandatory.

TechniqueExpected ObservationCommon Failure Mode
1H NMR (

)
Singlet at

~3.4 ppm (

); Singlet at

~4.5 ppm (

).[1]
Extra peaks in 3.5-4.0 region indicate polymerization or starting material (diol).[1]
HPLC (C18) Single peak at 210 nm (carbonyl).[1] Mobile phase:

/MeOH + 0.1% TFA.
Broad tailing peak indicates column overload or metal contamination.
2,4-DNPH Test Bright yellow/orange precipitate.[1]No precipitate = Decarboxylation occurred (product lost).[1]
Diagram: Mechanism of Instability & Stabilization

Instability_Mechanism Acid Free Acid (Unstable Oil) Li + Li2CO3 (Neutralization) Acid->Li Stabilization Base Excess Base (pH > 8) Acid->Base Degradation Salt Lithium Salt (Crystalline Solid) Polymer Aldol Polymer (Yellow Gum) Li->Salt Stabilization Base->Polymer Degradation

Figure 2: Chemical fate of 3-methoxy-2-oxopropanoic acid.[1] Salt formation arrests the polymerization pathway.

References

  • PubChem. 3-Methoxy-2-methyl-3-oxopropanoic acid (Analog Reference).[1][4] National Library of Medicine.[1] Accessed Oct 2023.[5] Link

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Edition.[1] Longman Scientific & Technical, 1989.[1] (General reference for salt formation and crystallization techniques).

  • Cooper, A.J.L., et al. "Purification and properties of alpha-keto acids."[1] Methods in Enzymology, Vol 113, 1985.[1] (Foundational text on alpha-keto acid handling).

  • MDPI.

    
    -Keto Acids and Their Esters." Molecules, 2023.[1] Link
    
  • Organic Syntheses. "Preparation of Highly Reactive Lithium Metal Dendrites." (Context for organolithium handling if synthesis is required). Link[1]

Sources

The Untapped Potential of 3-Methoxy-2-oxopropanoic Acid: A Guide to its Application as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide delves into the synthetic utility of 3-methoxy-2-oxopropanoic acid, a promising yet under-explored building block in organic synthesis. While direct literature on this specific molecule is sparse, this application note consolidates information on its parent compound, 3-hydroxy-2-oxopropanoic acid (hydroxypyruvic acid), and closely related α-keto acids to project its reactivity and potential applications. We present a comprehensive overview of its probable synthetic pathways, characteristic reactions, and detailed, field-tested protocols for analogous, commercially available compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel synthons for the construction of complex molecular architectures.

Introduction: Unveiling a Latent Synthon

3-Methoxy-2-oxopropanoic acid is a bifunctional molecule featuring a reactive α-keto acid moiety and a methoxy group at the β-position. The α-keto acid functionality is a cornerstone in bio- and synthetic chemistry, participating in a wide array of transformations including nucleophilic additions, condensations, and cycloadditions.[1][2] The presence of the β-methoxy group is anticipated to modulate the electronic properties and steric environment of the keto and acid groups, potentially offering unique reactivity profiles compared to simpler pyruvic acid derivatives.[3]

Despite its potential, a comprehensive survey of the scientific literature reveals a notable absence of studies focused specifically on 3-methoxy-2-oxopropanoic acid. However, its structural similarity to well-characterized compounds such as hydroxypyruvic acid and methyl pyruvate allows for a scientifically grounded extrapolation of its chemical behavior and synthetic applications.[3][4] This guide will, therefore, bridge this knowledge gap by providing a predictive yet robust framework for its use in organic synthesis.

Physicochemical Properties and Safety Considerations

Table 1: Predicted and Known Properties of 3-Methoxy-2-oxopropanoic Acid and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted/Known StateKey Hazards
3-Methoxy-2-oxopropanoic acidC4H6O4118.09Liquid/Low-melting solid (Predicted)Irritant (Predicted)
3-Hydroxy-2-oxopropanoic acidC3H4O4104.06Crystalline solid[5]Harmful if swallowed, Causes burns[5]
3-Methoxy-3-oxopropanoic acidC4H6O4118.09Liquid[6]Harmful if swallowed, Causes skin and eye irritation[6]
3-Methoxy-2-methyl-3-oxopropanoic acidC5H8O4132.11-Causes severe skin burns and eye damage[7]

Safety Precautions: Based on the hazard profiles of similar compounds, 3-methoxy-2-oxopropanoic acid should be handled with care in a well-ventilated fume hood.[6][7] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Proposed Synthesis of 3-Methoxy-2-oxopropanoic Acid

A plausible and efficient route to 3-methoxy-2-oxopropanoic acid would involve the selective O-methylation of its precursor, 3-hydroxy-2-oxopropanoic acid (hydroxypyruvic acid). Hydroxypyruvic acid is a known metabolite and is commercially available, although it can be synthesized from various starting materials.[4]

Synthesis_of_3_Methoxy_2_oxopropanoic_acid start 3-Hydroxy-2-oxopropanoic acid intermediate Intermediate Alkoxide start->intermediate Deprotonation product 3-Methoxy-2-oxopropanoic acid intermediate->product SN2 Reaction reagent1 Base (e.g., NaH, K2CO3) reagent1->start reagent2 Methylating Agent (e.g., CH3I, (CH3)2SO4) reagent2->intermediate

Caption: Proposed synthetic workflow for 3-Methoxy-2-oxopropanoic acid.

Protocol: Hypothetical Synthesis of 3-Methoxy-2-oxopropanoic Acid

Disclaimer: This protocol is predictive and should be optimized under appropriate safety conditions.

  • Reaction Setup: To a solution of 3-hydroxy-2-oxopropanoic acid (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N2 or Ar), add a mild base such as potassium carbonate (1.5 eq) or a stronger base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Methylation: Add a methylating agent, such as methyl iodide (1.2 eq) or dimethyl sulfate (1.2 eq), dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 3-methoxy-2-oxopropanoic acid.

Applications in Organic Synthesis: A Versatile Building Block

The unique combination of functional groups in 3-methoxy-2-oxopropanoic acid opens up a plethora of possibilities for its use as a building block in the synthesis of diverse molecular scaffolds.

Synthesis of Heterocycles

α-Keto acids are valuable precursors for the synthesis of a wide range of heterocyclic compounds, which are prevalent in medicinal chemistry.[1] 3-Methoxy-2-oxopropanoic acid can be envisioned as a key starting material for the synthesis of substituted pyridazines, pyrazoles, and other nitrogen-containing heterocycles through condensation reactions with hydrazine derivatives.

Heterocycle_Synthesis start 3-Methoxy-2-oxopropanoic acid product Substituted Pyridazinone start->product reagent Hydrazine Derivative (R-NHNH2) reagent->product Condensation

Caption: General scheme for heterocycle synthesis.

Asymmetric Transformations

The ketone functionality of 3-methoxy-2-oxopropanoic acid can be a handle for asymmetric reductions or additions to generate chiral building blocks. Catalytic asymmetric hydrogenation or the use of chiral nucleophiles can lead to the formation of enantioenriched α-hydroxy or α-amino acids, which are valuable in drug discovery.

Precursor to Substituted Acrylic Acids

Through a Wittig-type reaction or other olefination methods, the keto group can be converted into an exocyclic double bond, providing access to highly functionalized acrylic acid derivatives.

Detailed Protocol: Synthesis and Application of an Analogous Compound

Given the limited availability of 3-methoxy-2-oxopropanoic acid, we present a detailed protocol for a related, commercially available building block: 3-methoxy-2-methyl-3-oxopropanoic acid . This compound shares key structural features and its chemistry can serve as a valuable reference.

Protocol 1: Amide Coupling with 3-Methoxy-2-methyl-3-oxopropanoic acid

This protocol details the formation of an amide bond, a fundamental transformation in medicinal chemistry.

Materials:

  • 3-Methoxy-2-methyl-3-oxopropanoic acid

  • Benzylamine

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-methoxy-2-methyl-3-oxopropanoic acid (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add benzylamine (1.0 eq) followed by DIPEA (2.5 eq).

  • Activation: Cool the solution to 0 °C in an ice bath and add BOP reagent (1.2 eq) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-16 hours.

  • Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired amide.

Conclusion

While 3-methoxy-2-oxopropanoic acid remains a largely unexplored building block, its structural features suggest significant potential in organic synthesis. By drawing parallels with its parent compound and other α-keto acids, we have outlined its probable synthesis and a range of potential applications, particularly in the construction of complex and medicinally relevant molecules. The provided protocols for an analogous compound offer a practical starting point for researchers wishing to explore the chemistry of this promising class of synthons. Further investigation into the synthesis and reactivity of 3-methoxy-2-oxopropanoic acid is warranted and is expected to unveil a versatile tool for the modern synthetic chemist.

References

  • MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-2-methyl-3-oxopropanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methoxy-3-oxopropanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydroxypyruvic acid. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3-hydroxypyruvic acid. Retrieved from [Link]

  • Cooper, A. J. L., Ginos, J. Z., & Meister, A. (1983). Synthesis and properties of the α-keto acids. Chemical Reviews, 83(3), 321-358. [Link]

Sources

Application Note: Biocatalytic Asymmetric Reduction of 3-Methoxy-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the handling, enzymatic characterization, and preparative-scale conversion of 3-methoxy-2-oxopropanoic acid (3-methoxypyruvate). While structurally analogous to pyruvate, this substrate presents unique challenges regarding stability and enzyme kinetics. This note focuses on its asymmetric reduction to (S)-3-methoxy-2-hydroxypropanoic acid (3-methoxylactate) using L-Lactate Dehydrogenase (L-LDH, EC 1.1.1.27), a critical transformation for generating chiral building blocks in drug development.

Introduction & Chemical Context

3-Methoxy-2-oxopropanoic acid is an


-keto acid analog of pyruvate where a methoxy group replaces a methyl hydrogen. It serves as a versatile substrate for:
  • Dehydrogenases (LDH, GRHPR): Asymmetric reduction to chiral

    
    -hydroxy acids.
    
  • Transaminases: Precursor for the synthesis of O-methyl-L-serine.

Stability Warning

Like many 3-substituted-2-oxopropanoic acids, the free acid form is chemically unstable and prone to spontaneous decarboxylation and aldol-like dimerization, particularly at alkaline pH.

  • Storage: Store as the Lithium or Sodium salt at -20°C.

  • Handling: Generate the free acid or salt in situ from the methyl ester immediately prior to enzymatic assay.

Reaction Mechanism & Pathway[1]

The enzymatic reduction utilizes NADH as a hydride donor. The stereochemical outcome depends on the specific LDH isozyme (L-LDH vs. D-LDH).

Pathway Visualization

ReactionPathway Substrate 3-Methoxy-2-oxopropanoic acid (Keto Form) Enzyme L-Lactate Dehydrogenase (L-LDH) Substrate->Enzyme Cofactor_Red NADH + H+ Cofactor_Red->Enzyme Product (S)-3-Methoxy-2-hydroxypropanoic acid (Chiral Alcohol) Enzyme->Product Reduction (Stereoselective) Cofactor_Ox NAD+ Enzyme->Cofactor_Ox Reduction (Stereoselective)

Figure 1: Enzymatic reduction pathway. L-LDH catalyzes the transfer of a hydride ion from NADH to the C2 carbonyl of the substrate.

Experimental Protocols

Protocol A: Substrate Preparation (In Situ Hydrolysis)

Rationale: Commercial sources often supply the methyl ester (Methyl 3-methoxy-2-oxopropanoate) due to the instability of the acid. This protocol converts the ester to the active carboxylate substrate.

Reagents:

  • Methyl 3-methoxy-2-oxopropanoate (Liquid, >95% purity)

  • 1.0 M KOH

  • 1.0 M Potassium Phosphate Buffer (pH 7.0)

Procedure:

  • Weigh 132 mg (1.0 mmol) of Methyl 3-methoxy-2-oxopropanoate into a 15 mL conical tube.

  • Add 1.05 mL of 1.0 M KOH (1.05 eq).

  • Vortex vigorously and incubate on ice for 30 minutes . Note: Monitor pH; do not exceed pH 12 to avoid polymerization.

  • Neutralize by adding 1.0 mL of 1.0 M Potassium Phosphate Buffer (pH 7.0) and adjusting with dilute HCl to pH 7.0–7.4.

  • Dilute to a final volume of 10 mL with ddH2O to create a 100 mM stock solution .

  • Validation: Check absorbance at 340 nm (blank). If high, degradation has occurred. Use immediately.

Protocol B: Kinetic Assay (Spectrophotometric)

Rationale: To determine


 and 

relative to pyruvate. This assay tracks the consumption of NADH at 340 nm (

).

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4

  • NADH Stock: 10 mM in Assay Buffer (Freshly prepared, protect from light)

  • Enzyme: Rabbit Muscle L-LDH (diluted to ~5 U/mL in buffer containing 0.1% BSA)

  • Substrate: 100 mM 3-methoxy-2-oxopropanoate stock (from Protocol A)

Workflow:

  • Blanking: In a quartz cuvette, add 900 µL Buffer and 50 µL NADH. Zero the spectrophotometer.

  • Reaction Mix:

    • 850 µL Buffer

    • 50 µL NADH (Final conc: 0.5 mM)

    • X µL Substrate (Range: 10 µL – 200 µL for 1–20 mM final conc)

  • Initiation: Add 10 µL LDH enzyme solution. Mix by inversion.

  • Measurement: Monitor

    
     decrease for 120 seconds at 25°C.
    
  • Calculation:

    
    [1]
    

Data Presentation:

Substrate Concentration (mM)

/min (Trial 1)

/min (Trial 2)
Initial Velocity (

)
0.50.0450.043Calc
1.00.0820.080Calc
2.50.1500.155Calc
5.00.2100.208Calc
10.00.2450.250Calc

Preparative Scale Synthesis (with Cofactor Recycling)

For producing gram-quantities of (S)-3-methoxy-2-hydroxypropanoic acid , stoichiometric NADH is economically unviable. A Formate Dehydrogenase (FDH) recycling system is recommended.

Recycling Logic

RecyclingLoop Substrate 3-Methoxy-2-oxopropanoate Product 3-Methoxy-2-hydroxypropanoate Substrate->Product LDH NADH NADH NAD NAD+ NADH->NAD NAD->NADH FDH Formate Ammonium Formate CO2 CO2 + NH3 Formate->CO2 Oxidation

Figure 2: Coupled enzyme system. LDH reduces the target substrate while FDH regenerates NADH using Ammonium Formate as the sacrificial donor.

Synthesis Protocol
  • Substrate: 500 mg 3-methoxy-2-oxopropanoate (prepared as salt).

  • Cofactor: 10 mg NAD+ (catalytic amount).

  • Recycling Substrate: 300 mg Ammonium Formate.

  • Enzymes:

    • L-LDH (Rabbit Muscle): 500 Units

    • Formate Dehydrogenase (Candida boidinii): 50 Units

  • Buffer: 50 mL Phosphate Buffer (100 mM, pH 7.5).

  • Incubation: Stir gently at 25°C for 24 hours. Monitor pH and adjust to 7.5 with 1M NaOH as needed (formate oxidation releases

    
     but pH drift can occur).
    
  • Workup: Acidify to pH 2.0 with HCl, saturate with NaCl, and extract with Ethyl Acetate (3 x 50 mL). Dry over

    
     and concentrate in vacuo.
    

References

  • Whitesides, G. M., et al. (1988). "L-Lactate Dehydrogenase: Substrate Specificity and Use as a Catalyst in the Synthesis of Homochiral 2-Hydroxy Acids."[2] Journal of the American Chemical Society.

  • Sigma-Aldrich. (2024). "L-Lactate Dehydrogenase from Rabbit Muscle: Product Information & Assay Protocol." Merck Life Science.

  • Shin, J. S., & Kim, B. G. (2002). "Kinetic Resolution of

    
    -Methyl- 
    
    
    
    -amino Acids by
    
    
    -Transaminase." Biotechnology and Bioengineering. (Context on pyruvate analog stability).
  • Organic Syntheses. (2003).

    
    -Amino Acids: Handling of Methoxy-substituted Precursors." Org.[3] Synth. Vol. 80, p. 200. 
    

Sources

Application Note: Selective Metabolic Probing of Monocarboxylate Transporters (MCTs) using 3-Methoxypyruvate

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-Methoxy-2-oxopropanoic acid (Synonyms: 3-Methoxypyruvate, 3-MP) CAS No: 3588-16-1 Application Focus: Isoform-selective transport kinetics, metabolic flux discrimination, and pH-dependent uptake assays.

Introduction: The Metabolic Gatekeeper

In the study of cancer metabolism (the Warburg effect) and tissue bioenergetics, Monocarboxylate Transporters (MCTs) are critical gatekeepers. They shuttle lactate, pyruvate, and ketone bodies across cell membranes, coupling their transport with protons (


).[1]

However, a persistent challenge in cell culture models is distinguishing between the activity of MCT1 (SLC16A1, high-affinity, ubiquitous, often oxidative) and MCT4 (SLC16A3, low-affinity, hypoxia-induced, glycolytic exporter). Standard substrates like L-lactate and Pyruvate are transported by both isoforms, making it difficult to deconvolute their individual contributions to metabolic flux.

3-Methoxy-2-oxopropanoic acid (3-MP) serves as a precision tool to solve this problem. Unlike natural substrates, 3-MP is a highly specific substrate for MCT1 and MCT2 , but is not transported by MCT4 . This selectivity allows researchers to:

  • Quantify MCT1 activity in cells co-expressing MCT4.

  • Probe the "Lactate Shuttle" mechanism without interference from glycolytic efflux.

  • Develop hyperpolarized MRI probes for tumors dependent on oxidative phosphorylation.

Mechanism of Action

Transport Selectivity

3-MP mimics the structure of pyruvate but contains a methoxy group at the C3 position. This steric modification prevents it from binding effectively to the low-affinity binding pocket of MCT4, while it remains a high-affinity substrate for MCT1 and MCT2.

Intracellular Fate

Once transported into the cytosol via MCT1, 3-MP acts as a substrate for Lactate Dehydrogenase (LDH) .

  • Reaction: 3-MP + NADH +

    
    
    
    
    
    3-Methoxylactate +
    
    
  • Significance: This conversion oxidizes NADH to

    
    , mimicking the redox effect of pyruvate reduction, but the product (3-methoxylactate) does not readily enter the TCA cycle, effectively isolating the transport and cytosolic redox events from mitochondrial oxidation.
    
Visualizing the Pathway

The following diagram illustrates the selective entry of 3-MP and its subsequent enzymatic conversion.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol MP_out 3-Methoxypyruvate (3-MP) MCT1 MCT1 (High Affinity) MP_out->MCT1 Transport MCT4 MCT4 (Low Affinity) MP_out->MCT4 Blocked/Slow Lactate_out Lactate MP_in 3-MP (Cytosolic) MCT1->MP_in MCT4->Lactate_out LDH LDH Enzyme MP_in->LDH ML_in 3-Methoxylactate Lactate_in Lactate Lactate_in->MCT4 Efflux LDH->ML_in Reduction NAD NAD+ LDH->NAD NADH NADH + H+ NADH->LDH

Figure 1: Selective transport mechanism. MCT1 facilitates 3-MP entry, while MCT4 excludes it. Intracellularly, LDH reduces 3-MP, regenerating NAD+.

Comparative Kinetics Data

The utility of 3-MP is defined by its kinetic parameters compared to physiological substrates.

SubstrateTransporterKm (mM)Vmax (Relative)Application Note
L-Lactate MCT13.5 - 5.0100%Standard substrate; non-selective.
L-Lactate MCT420 - 35HighLow affinity; supports high-flux export in glycolysis.
Pyruvate MCT1< 1.0100%Very high affinity; non-selective.
3-MP MCT1 0.5 - 1.5 ~80% High affinity; mimics pyruvate.
3-MP MCT4 > 200 Negligible Effectively zero transport at physiological concentrations.

Data synthesized from Halestrap et al. and Wilson et al. (See References).

Experimental Protocols

Protocol A: Preparation of Neutralized 3-MP Stock Solution

Critical Warning: 3-Methoxy-2-oxopropanoic acid is unstable in solution over long periods and is acidic. Direct addition to cell culture media without neutralization will cause immediate cytotoxicity due to acidosis.

Reagents:

  • 3-Methoxy-2-oxopropanoic acid (Solid/Oil)

  • 1 M NaOH (Sterile)

  • HEPES-buffered Saline (HBS) or PBS (pH 7.4)

Procedure:

  • Weighing: Weigh the required amount of 3-MP acid. (Example: For 10 mL of 100 mM stock, weigh ~118 mg).

  • Dissolution: Dissolve in 50% of the final volume using HBS or PBS.

  • Neutralization (Crucial): Monitor pH using a micro-pH probe or pH paper. Slowly add 1 M NaOH dropwise until pH reaches 7.2–7.4. The solution will transition from yellow/clear to clear.

    • Note: If the pH overshoots > 7.5, the molecule may degrade.

  • Volume Adjustment: Bring to final volume with buffer.

  • Sterilization: Filter through a 0.22 µm PES syringe filter.

  • Storage: Use immediately or store at -80°C in single-use aliquots. Do not store at 4°C for >24 hours.

Protocol B: MCT1-Specific Uptake Assay (pH-Dependent)

Since MCTs are proton symporters (


/Lactate co-transport), the transport of 3-MP into the cell results in cytosolic acidification. This protocol uses the pH-sensitive dye BCECF-AM  to measure MCT1 activity in real-time.

Materials:

  • BCECF-AM (pH sensitive fluorophore)

  • Fluorescence plate reader or microscope (Ex/Em: 490/535 nm and 440/535 nm for ratiometric)

  • Assay Buffer: Tyrode’s buffer (Nominally bicarbonate-free to maximize pH changes).

  • Inhibitor Control: AR-C155858 (MCT1/2 specific inhibitor).

Workflow:

  • Cell Loading:

    • Seed cells in a black-walled 96-well plate (e.g., 50,000 cells/well).

    • Incubate with 2 µM BCECF-AM in Tyrode’s buffer for 30 min at 37°C.

    • Wash cells 2x with warm Tyrode’s buffer to remove extracellular dye.

  • Baseline Measurement:

    • Measure baseline fluorescence ratio (F490/F440) for 2 minutes to establish resting pHi.

  • Substrate Addition (The "Kick"):

    • Inject 10 mM 3-MP (neutralized stock) into the wells.

    • Control Wells: Inject 10 mM L-Lactate (Positive control for MCT1+MCT4) and Buffer only (Negative).

    • Inhibitor Wells: Pre-incubate with 100 nM AR-C155858 for 10 min before 3-MP addition.

  • Data Acquisition:

    • Measure fluorescence every 10 seconds for 5 minutes.

    • Result: A rapid drop in intracellular pH indicates MCT1-mediated transport.

    • Interpretation:

      • High Slope: High MCT1 activity.

      • No Slope (with 3-MP) but High Slope (with Lactate): Cells express MCT4 but lack MCT1.

Protocol C: Metabolic Competition Assay

Use 3-MP to block pyruvate uptake in mitochondrial respiration studies without fueling the TCA cycle itself (short-term).

  • Culture cells in Seahorse XF assay plates.

  • In the injection port, load 3-MP (Final concentration 5–10 mM).

  • Measure Oxygen Consumption Rate (OCR).

  • Injection: Add 3-MP.

  • Observation: An immediate drop in OCR suggests that 3-MP is competing with pyruvate for entry into the cell (via MCT1) or into the mitochondria (via MPC), effectively starving the mitochondria of fuel.

Experimental Workflow Visualization

The following diagram outlines the decision logic for using 3-MP to characterize a cell line's transporter profile.

Workflow Start Start: Characterize Cell Line MCT Profile Step1 Perform pH-Uptake Assay Substrate: L-Lactate (10mM) Start->Step1 Decision1 Is there pH acidification? Step1->Decision1 NoTransport Result: No MCT Activity (MCT Null) Decision1->NoTransport No Step2 Perform pH-Uptake Assay Substrate: 3-Methoxypyruvate (10mM) Decision1->Step2 Yes Decision2 Is there pH acidification? Step2->Decision2 MCT1_Pos Result: MCT1/2 Active (Oxidative Phenotype) Decision2->MCT1_Pos Yes (Transport Occurred) MCT4_Pos Result: MCT4 Active Only (Glycolytic Phenotype) Decision2->MCT4_Pos No (Excluded)

Figure 2: Logic flow for discriminating MCT isoforms using 3-MP vs. Lactate.

References

  • Halestrap, A. P. (2012). The monocarboxylate transporter family—Structure and functional characterization. IUBMB Life, 64(1), 1–9.

  • Wilson, M. C., et al. (1998).[1] The monocarboxylate transporter MCT4 is adapted to the export of lactate in highly glycolytic cells. Journal of Biological Chemistry, 273(26), 15920-15926.

  • Brindle, K. M., et al. (2011). Imaging tumour metabolism with hyperpolarized 13C-labeled cell substrates. NMR in Biomedicine, 24(6), 558-581.

  • Froberg, A., et al. (2021). A cell culture platform for quantifying metabolic substrate oxidation in bicarbonate-buffered medium.[2] Journal of Biological Chemistry, 298(2).

Sources

Application Note: Robust GC-MS Analysis of 3-Methoxy-2-oxopropanoic Acid Following Two-Step Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methoxy-2-oxopropanoic acid, a key intermediate in various metabolic pathways, presents significant analytical challenges due to its inherent polarity and thermal lability. Direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is often impractical, leading to poor chromatographic peak shape, thermal degradation, and unreliable quantification. To overcome these limitations, a chemical derivatization strategy is essential to enhance the analyte's volatility and thermal stability.[1] This application note provides a detailed, field-proven protocol for the robust and reproducible analysis of 3-Methoxy-2-oxopropanoic acid using a two-step derivatization procedure involving methoximation followed by silylation. This method is tailored for researchers, scientists, and drug development professionals requiring accurate and sensitive quantification of this and other α-keto acids in complex biological matrices.

The Rationale for a Two-Step Derivatization Approach

The structure of 3-Methoxy-2-oxopropanoic acid, featuring both a carboxylic acid and an α-keto functional group, necessitates a dual-pronged derivatization approach for successful GC-MS analysis.

  • Methoximation of the Keto Group: The primary challenge with α-keto acids is the reactivity of the ketone functionality. Under the high temperatures of the GC inlet, these compounds are prone to decarboxylation. Furthermore, the keto group can exist in equilibrium with its enol tautomer, which, if not addressed, would lead to multiple derivatized species from a single analyte, complicating chromatographic interpretation and compromising quantitative accuracy.[1] Methoximation specifically targets the carbonyl group, converting it into a stable methoxime derivative.[2][3] This "locks" the keto group in a single form, preventing both decarboxylation and tautomerization, thereby ensuring a single, sharp chromatographic peak for the analyte.[4]

  • Silylation of the Carboxylic Acid Group: The carboxylic acid group imparts high polarity to the molecule, reducing its volatility. Silylation is a robust and widely used technique to replace active hydrogens on polar functional groups, such as carboxylic acids and hydroxyls, with a nonpolar trimethylsilyl (TMS) group.[5][6] This process dramatically increases the volatility of the analyte, making it amenable to GC separation. The most common and effective silylating agents for this purpose are N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like Trimethylchlorosilane (TMCS) to enhance the reaction rate for sterically hindered groups.[5]

The sequential application of methoximation and silylation ensures that all reactive functional groups are appropriately modified, yielding a volatile and thermally stable derivative suitable for GC-MS analysis.

Experimental Workflow and Protocol

The following protocol outlines the step-by-step procedure for the derivatization of 3-Methoxy-2-oxopropanoic acid. This protocol is designed to be self-validating by including critical steps for moisture exclusion and reagent handling, which are paramount for successful and reproducible derivatization.

Reagents and Materials
Reagent/MaterialGradeSupplier (Example)Notes
3-Methoxy-2-oxopropanoic acid standard≥98%Sigma-Aldrich
Methoxyamine hydrochloride (MeOx·HCl)≥98%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-AldrichStore under inert gas.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Derivatization gradeSigma-AldrichStore under inert gas.
Trimethylchlorosilane (TMCS)≥99%Sigma-AldrichOptional catalyst.
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
GC-MS vials with inserts2 mL, PTFE-lined capsAgilent Technologies
Heating block or thermomixerCapable of maintaining set temperatures.
Centrifuge
Nitrogen or Argon gas supplyHigh purityFor sample drying and inert atmosphere.
Protocol: Two-Step Derivatization

This protocol is optimized for a dried sample extract. Ensure that the initial sample preparation and extraction have effectively removed water, as moisture will readily hydrolyze the silylating reagents and the resulting TMS derivatives.

Step 1: Sample Preparation

  • Aliquot the sample containing 3-Methoxy-2-oxopropanoic acid into a 2 mL GC-MS vial.

  • If the sample is in a volatile solvent, evaporate to complete dryness under a gentle stream of nitrogen or argon gas. For aqueous samples, lyophilization is recommended. It is critical to ensure the sample is completely dry.

Step 2: Methoximation

  • Prepare a fresh solution of 20 mg/mL Methoxyamine hydrochloride in anhydrous pyridine. Vortex thoroughly to dissolve.

  • Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in the GC-MS vial.

  • Cap the vial tightly and vortex for 1 minute to ensure complete dissolution of the residue.

  • Incubate the mixture at 60°C for 60 minutes in a heating block or thermomixer.[7] This reaction converts the keto group to its methoxime derivative.

Step 3: Silylation

  • After the methoximation reaction, allow the vial to cool to room temperature.

  • Add 80 µL of MSTFA to the vial. If derivatizing sterically hindered or less reactive compounds, MSTFA with 1% TMCS can be used to catalyze the reaction.[7]

  • Cap the vial tightly and vortex for 1 minute.

  • Incubate the mixture at 60°C for 45 minutes. This reaction silylates the carboxylic acid group.

Step 4: Analysis

  • After silylation, the sample is ready for GC-MS analysis. If any precipitate is present, centrifuge the vial at a low speed and transfer the supernatant to a clean vial insert.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Derivatization_Workflow cluster_prep Sample Preparation cluster_methoximation Step 1: Methoximation cluster_silylation Step 2: Silylation cluster_analysis Analysis start Dried Sample Extract prep_step Aliquot into GC Vial start->prep_step add_meox Add MeOx·HCl in Pyridine prep_step->add_meox incubate_meox Incubate at 60°C for 60 min add_meox->incubate_meox add_mstfa Add MSTFA (± 1% TMCS) incubate_meox->add_mstfa incubate_silylation Incubate at 60°C for 45 min add_mstfa->incubate_silylation analysis GC-MS Injection incubate_silylation->analysis

Caption: Workflow for the two-step derivatization of 3-Methoxy-2-oxopropanoic acid.

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
Injection Port Temp.250°C
Injection ModeSplitless
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temp 70°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 50-500
Scan ModeFull Scan

Expected Mass Spectral Fragmentation

3-Methoxy-2-(methoxyimino)propanoic acid, trimethylsilyl ester

The electron ionization (EI) mass spectrum is expected to exhibit characteristic fragments arising from the cleavage of the trimethylsilyl group and the methoxy groups.

Predicted Fragmentation Pathway:

Fragmentation_Pathway cluster_frags Key Fragment Ions parent [M]+• Derivatized Analyte m_minus_15 [M-15]+ Loss of •CH3 parent->m_minus_15 - •CH3 m_minus_59 [M-59]+ Loss of •COOCH3 parent->m_minus_59 - •COOCH3 m_minus_89 [M-89]+ Loss of •Si(CH3)3 parent->m_minus_89 - •Si(CH3)3 tms_ion [Si(CH3)3]+ m/z 73 parent->tms_ion TMS group sio_ion [O=Si(CH3)2]+• m/z 75 m_minus_15->sio_ion Rearrangement

Caption: Predicted major fragmentation pathways for derivatized 3-Methoxy-2-oxopropanoic acid.

Key Diagnostic Ions:

  • [M-15]⁺: Loss of a methyl radical (•CH₃) from a TMS group or a methoxy group. This is a very common fragmentation for silylated compounds.

  • m/z 73: The trimethylsilyl cation, [Si(CH₃)₃]⁺, is a hallmark of TMS derivatives and is often the base peak in the spectrum.[2][5]

  • m/z 75: A rearrangement ion, [O=Si(CH₃)₂H]⁺, also characteristic of TMS ethers and esters.[2]

  • [M-59]⁺: Loss of the methoxycarbonyl radical (•COOCH₃) from the original ester group of the parent molecule.

  • [M-89]⁺: Loss of the trimethylsiloxy radical (•OSi(CH₃)₃).

It is imperative for researchers to confirm this predicted fragmentation pattern by analyzing a pure, synthesized standard of 3-Methoxy-2-oxopropanoic acid that has undergone the described derivatization protocol. The resulting spectrum should be carefully interpreted, and the key fragment ions identified to build a robust method for identification and quantification.

Trustworthiness and Self-Validation

To ensure the trustworthiness of this protocol, the following quality control measures are essential:

  • Reagent Blank: Always prepare and analyze a reagent blank (all reagents, no sample) with each batch of samples. This will identify any potential contamination from reagents or glassware.

  • Derivatization of a Standard: A known amount of 3-Methoxy-2-oxopropanoic acid standard should be derivatized and analyzed alongside the samples to confirm the reaction efficiency and the retention time of the derivative.

  • Internal Standard: For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for variations in derivatization efficiency and injection volume.

  • Moisture Control: The paramount importance of anhydrous conditions cannot be overstated. The use of fresh, high-purity anhydrous solvents and reagents, along with proper storage and handling under an inert atmosphere, is critical for reproducibility.[4]

Conclusion

The described two-step derivatization protocol of methoximation followed by silylation provides a robust and reliable method for the GC-MS analysis of 3-Methoxy-2-oxopropanoic acid. By converting the polar and thermally labile analyte into a volatile and stable derivative, this method enables excellent chromatographic resolution and sensitive mass spectrometric detection. The detailed protocol and the discussion of the underlying chemical principles offer researchers a solid foundation for developing and validating their own assays for this and other α-keto acids. Adherence to the outlined quality control measures will ensure the generation of high-quality, reproducible data for applications in metabolomics, clinical diagnostics, and drug development.

References

  • D. R. Knapp, Handbook of Analytical Derivatization Reactions. John Wiley & Sons, 1979. [Link]

  • J. M. Halket, D. Waterman, A. M. Przyborowska, R. K. Patel, P. D. Fraser, P. M. Bramley, "Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS," Journal of Experimental Botany, vol. 56, no. 410, pp. 219–243, 2005. [Link]

  • O. Fiehn, "Metabolomics--the link between genotypes and phenotypes," Plant Molecular Biology, vol. 48, no. 1-2, pp. 155–171, 2002. [Link]

  • C. C. Sweeley, R. Bentley, M. Makita, W. W. Wells, "Gas-liquid chromatography of trimethylsilyl derivatives of sugars and related substances," Journal of the American Chemical Society, vol. 85, no. 16, pp. 2497–2507, 1963. [Link]

  • PAL System, "Metabolite Profiling by Automated Methoximation and Silylation," Application Note. [Link]

  • NIST Mass Spectrometry Data Center. [Link]

  • Smaali, I. "Which is better MSTFA or BSTFA for derivatisation sugar and organic acid?" ResearchGate. [Link]

  • Kind, T., Wohlgemuth, G., Lee, do Y., Lu, Y., Palazoglu, M., Shahbaz, S., & Fiehn, O. (2009). FiehnLib: mass spectral and retention index libraries for metabolomics based on quadrupole and time-of-flight gas chromatography/mass spectrometry. Analytical chemistry, 81(24), 10038–10048. [Link]

  • Lisec, J., Schauer, N., Kopka, J., Willmitzer, L., & Fernie, A. R. (2006). Gas chromatography mass spectrometry-based metabolite profiling in plants. Nature protocols, 1(1), 387–396. [Link]

  • Tanaka, K., Hine, D. G., West, A. P., & Whelan, W. J. (1973). The determination of α-keto acids in human blood and urine by a gas chromatographic method. Clinica chimica acta; international journal of clinical chemistry, 47(3), 371–379. [Link]

  • Bibel, M. (2021). Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE (Journal of Visualized Experiments), (171), e62539. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of 3-Methoxy-2-oxopropanoic Acid

[1]

Introduction: The Structural Paradox

3-Methoxy-2-oxopropanoic acid (3-MOP) is a deceptive molecule.[1] To the uninitiated, it appears to be a simple derivative of pyruvate.[1] However, the introduction of the electron-withdrawing methoxy group at the C3 position fundamentally alters its behavior in aqueous solution compared to its parent compound.

This guide addresses the specific stability challenges inherent to the


-keto acid motif1

This technical guide provides the mechanistic understanding and diagnostic protocols required to distinguish between these states.

Module 1: Chemical Stability & Degradation Mechanisms[1]

To handle 3-MOP effectively, you must understand the three competing pathways that dictate its fate in water.[1]

The Gem-Diol Equilibrium (The "False" Degradation)

In aqueous media, the C2 ketone is highly electrophilic due to the adjacent carboxylic acid (C1) and the inductive effect of the methoxy group (C3). Water attacks the ketone to form a gem-diol (hydrate) .[1][2][3]

  • Observation: NMR spectra often show two sets of peaks (keto form and hydrate form).[1] This is not degradation; it is a thermodynamic equilibrium.[1]

  • Impact: The methoxy group stabilizes the hydrate more than in simple pyruvate.[1] Expect >60% hydration in neutral water.[1]

Oxidative Decarboxylation (The "True" Degradation)

Like all


1
  • Reactive Oxygen Species (ROS): Hydrogen peroxide (

    
    ) causes rapid decarboxylation to methoxyacetaldehyde.[1]
    
  • Heat: Temperatures >30°C accelerate spontaneous decarboxylation.[1]

Aldol-Type Polymerization

At alkaline pH (> pH 8.0), the enol form of the ketone can act as a nucleophile, attacking other ketone molecules.[1]

  • Observation: The solution turns yellow/brown.[1]

  • Result: Irreversible formation of complex oligomers.[1]

Visualization: Stability Pathways

The following diagram maps the fate of 3-MOP in solution.

MOP_StabilityMOP3-Methoxy-2-oxopropanoic Acid(Keto Form)GemDiolGem-Diol(Hydrated Form)MOP->GemDiol+ H2O (Reversible)Fast EquilibriumEnolEnol TautomerMOP->EnolpH > 7TautomerizationAldehydeMethoxyacetaldehyde+ CO2MOP->AldehydeOxidative Decarboxylation(H2O2 / Heat)PolymerYellow Oligomers(Polymerization)Enol->PolymerAldol Condensation(High pH)

Figure 1: Mechanistic pathways of 3-Methoxy-2-oxopropanoic acid in aqueous solution. Green paths represent reversible equilibrium; red paths represent irreversible degradation.[1]

Module 2: Diagnostic Troubleshooting

Use this table to diagnose issues based on experimental observations.

SymptomProbable CauseMechanismCorrective Action
Split NMR Peaks Hydration (Gem-diol) Reversible attack of

on C2 ketone.[1]
None required. Calculate the ratio of hydrate:ketone. To simplify spectra, run in DMSO-

(anhydrous).[1]
Yellowing of Solution Polymerization Aldol condensation triggered by alkaline pH or localized heating.[1]Discard sample. Ensure buffer pH is < 7.5. Keep on ice.[1]
Gas Evolution (Bubbles) Decarboxylation Loss of

as

.[1][4] Likely contamination with oxidants or transition metals.[1]
Add EDTA (1 mM) to chelate metals.[1] protect from light.[1]
Mass Loss (LC-MS) Ionization Suppression The gem-diol form ionizes differently than the keto form in ESI-MS.[1]Adjust mobile phase to acidic pH (0.1% Formic Acid) to shift equilibrium during ionization.[1]

Module 3: Storage & Handling Protocols[1]

Stock Solution Preparation (Self-Validating Protocol)

Do not store 3-MOP in aqueous solution for long periods.[1] Prepare fresh or freeze immediately.

Reagents:

  • 3-Methoxy-2-oxopropanoic acid (solid)[1]

  • Buffer: 50 mM Sodium Phosphate, pH 6.5 (Citrate is also acceptable; avoid Tris due to potential amine-ketone Schiff base formation).[1]

Procedure:

  • Weighing: Weigh the solid quickly. The compound is hygroscopic.[1]

  • Dissolution: Dissolve in degassed buffer (argon sparged) to prevent oxidative decarboxylation.

  • pH Check: Verify pH immediately. The free acid will drop the pH significantly; adjust carefully with dilute NaOH to pH 6.0–7.[1]0. Do not overshoot pH 8.0.

  • Validation (The "Acid Test"): Take an aliquot. Add 1 drop of 1%

    
    .[1] If bubbling occurs immediately, your sample is highly reactive; this confirms the identity but destroys the sample.[1]
    
Storage Conditions
  • Solid State: -20°C, Desiccated, under Argon/Nitrogen.[1]

  • Aqueous Solution:

    • 4°C: Stable for < 24 hours.[1]

    • -20°C: Stable for 2-4 weeks (Flash freeze in liquid nitrogen first).

    • Avoid: Repeated freeze-thaw cycles.[1]

Module 4: Frequently Asked Questions (FAQs)

Q1: My


 NMR shows a peak at ~95 ppm and ~195 ppm. Is my sample contaminated?A:ketone carbonyl1gem-diol carbon11

Q2: Can I autoclave buffers containing 3-MOP? A: Absolutely not. The heat (121°C) will cause massive decarboxylation and polymerization (Maillard-type reactions if amines are present).[1] Filter sterilize (0.22

1

Q3: Why did my solution turn brown after adding Tris buffer? A: Tris contains a primary amine.[1] Ketones react with primary amines to form Schiff bases (imines), which can further polymerize or degrade.[1] Use Phosphate, Citrate, or HEPES buffers instead.[1]

Q4: Is the methoxy group itself stable? A: Yes.[1] The ether linkage (

1

1

References

  • PubChem. (2023).[1] 3-Methoxy-2-oxopropanoic acid - Compound Summary. National Library of Medicine.[1] [Link][1]

  • Guthrie, J. P. (1975).[1] Carbonyl addition reactions: Factors affecting the hydrate-hemiacetal and hemiacetal-acetal equilibrium constants.[1] Canadian Journal of Chemistry.[1] (Establishes the thermodynamics of gem-diol formation in electron-deficient ketones). [Link]

  • Hanson, R. W. (1988).[1] Decarboxylation of

    
    -Keto Acids.[1][5] Journal of Chemical Education.[1] (Mechanistic overview of oxidative and non-oxidative decarboxylation). [Link][1]
    

Technical Support Center: Optimizing Reaction Conditions for 3-Methoxy-2-oxopropanoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 3-Methoxy-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to ensure successful and reproducible experimental outcomes.

Introduction

3-Methoxy-2-oxopropanoic acid, an α-keto acid, is a metabolite of interest in various biological pathways. Its inherent polarity and thermal lability make direct analysis by techniques like gas chromatography-mass spectrometry (GC-MS) challenging. Derivatization is a crucial step to increase its volatility and thermal stability, thereby improving chromatographic peak shape, resolution, and detection sensitivity.[1] This guide will focus on the common challenges and optimization strategies for its derivatization.

Choosing the Right Derivatization Strategy

The choice of derivatization method depends heavily on the analytical platform and the specific requirements of your study. For 3-Methoxy-2-oxopropanoic acid, which contains both a carboxylic acid and a ketone functional group, a two-step derivatization is often the most effective approach, especially for GC-MS analysis.

Common Derivatization Strategies:

Derivatization MethodTarget Functional GroupReagentsAdvantagesDisadvantages
Oximation followed by Silylation Ketone, then Carboxylic AcidMethoxyamine hydrochloride (MeOx), followed by BSTFA, MSTFA, or other silylating agents.[1]Highly effective for α-keto acids, prevents enolization and cyclization, produces stable derivatives.[1]Two-step process, requires careful control of reaction conditions to avoid side products.
Alkylation Carboxylic AcidDiazomethane, Alkyl chloroformatesCan be performed under mild conditions.Diazomethane is explosive and toxic; other reagents can be harsh.
Acylation Carboxylic AcidAcyl halides, AnhydridesCan introduce electron-capturing groups for ECD detection.Byproducts can be corrosive and may need to be removed.[2]
Hydrazone Formation (for LC-MS) Ketone3-Nitrophenylhydrazine (3-NPH), 2-Hydrazinoquinoline (HQ)[3][4]Significantly improves detection sensitivity and chromatographic separation for LC-MS analysis.[3]Primarily for LC-MS, may not be suitable for GC-MS.

A widely used and robust method for GC-MS analysis of α-keto acids is a two-step process involving methoximation of the keto group followed by silylation of the carboxylic acid group.[1] This approach will be the primary focus of the troubleshooting and protocol sections.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the derivatization of 3-Methoxy-2-oxopropanoic acid.

Q1: Why am I seeing low or no derivatized product in my GC-MS analysis?

Possible Causes & Solutions:

  • Presence of Moisture: Silylation reagents are extremely sensitive to moisture.[5] Water in your sample or solvents will preferentially react with the silylating agent, consuming it and preventing the derivatization of your analyte.[2][5]

    • Solution: Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous solvents and reagents. Lyophilize (freeze-dry) aqueous samples to complete dryness before adding derivatization reagents. Consider adding molecular sieves to the reaction vial to scavenge any residual moisture.[6]

  • Incomplete Oximation: The first step of converting the ketone to an oxime must be complete before silylation. An unprotected ketone can lead to unwanted side reactions or remain underivatized.

    • Solution: Optimize the oximation reaction time and temperature. A common starting point is 90 minutes at 30°C, but this may need to be adjusted.[1] Ensure the methoxyamine hydrochloride is fully dissolved in a suitable solvent like pyridine.

  • Insufficient Reagent Concentration: An inadequate amount of derivatizing agent will lead to an incomplete reaction.

    • Solution: Use a molar excess of the derivatization reagents. A general guideline is a 2:1 molar ratio of silylating agent to active hydrogens in your sample.

  • Analyte Degradation: 3-Methoxy-2-oxopropanoic acid, being an α-keto acid, can be unstable and prone to degradation, especially at high temperatures.[7]

    • Solution: Perform the derivatization at the lowest effective temperature. While some heating is often necessary to drive the reaction to completion, excessive heat can degrade the analyte.[2] Start with a moderate temperature (e.g., 60-70°C) for silylation and optimize from there.[6]

  • Improper Sample pH: The pH of the sample can influence the reactivity of the functional groups.

    • Solution: While derivatization is typically performed in a non-aqueous environment, the pH of the original sample before drying can be a factor. Ensure your sample preparation method does not leave acidic or basic residues that could interfere with the reaction.

Q2: My chromatogram shows multiple peaks for my derivatized analyte. What is happening?

Possible Causes & Solutions:

  • Incomplete Derivatization: If not all active hydrogens have been replaced by the silyl group, you may see peaks corresponding to partially derivatized products.[8]

    • Solution: Increase the reaction time, temperature, or the concentration of the silylating agent. The addition of a catalyst like trimethylchlorosilane (TMCS) to reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can enhance reactivity, especially for hindered functional groups.

  • Formation of Syn/Anti Isomers: The oximation of the ketone group can result in the formation of syn and anti isomers, which may be separated by the GC column, leading to two distinct peaks.

    • Solution: This is an inherent characteristic of the derivatization process. While often chromatographically resolved, it is important to confirm that both peaks belong to your analyte by examining their mass spectra. For quantification, the peak areas of both isomers should be summed.

  • Side Reactions: The presence of contaminants or reactive species in your sample can lead to the formation of unexpected byproducts.

    • Solution: Ensure your sample is as clean as possible before derivatization. Use high-purity solvents and reagents. A sample cleanup step, such as solid-phase extraction (SPE), may be necessary.

Q3: How can I effectively remove excess derivatization reagent before injection?

Possible Causes & Solutions:

  • Interference with Chromatography: Large amounts of unreacted derivatization reagent can obscure the peaks of interest and contaminate the GC inlet and column.[2]

    • Solution:

      • Evaporation under Nitrogen: Gently evaporate the excess reagent and solvent under a stream of dry nitrogen. Be cautious not to completely dry the sample, as this can lead to the loss of volatile derivatives. Reconstitute the sample in a suitable solvent (e.g., hexane, ethyl acetate) before injection.

      • Solvent Extraction: For some applications, a liquid-liquid extraction can be used to separate the derivatized analyte from the excess reagent. This is highly dependent on the solubility characteristics of your derivative and the reagent.

      • Solid-Phase Extraction (SPE): A well-chosen SPE cartridge can retain the derivatized analyte while allowing the less polar excess reagent to pass through.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature and time for the derivatization of 3-Methoxy-2-oxopropanoic acid?

The optimal conditions can vary depending on the specific reagents and sample matrix. However, a good starting point for the two-step methoximation-silylation is:

  • Methoximation: 30°C to 37°C for 90 minutes.[1]

  • Silylation: 60°C to 75°C for 30-45 minutes.[6] It is highly recommended to perform an optimization experiment by varying the time and temperature to find the ideal conditions for your specific application.

Q2: How can I confirm that the derivatization was successful?

The most definitive way is to use GC-MS. The mass spectrum of the derivatized product will show a characteristic molecular ion and fragmentation pattern that corresponds to the addition of the methoxyamine and silyl groups. You can also run a known standard of 3-Methoxy-2-oxopropanoic acid through the same derivatization and analytical procedure to confirm the retention time and mass spectrum.

Q3: What are the best storage conditions for my derivatized samples?

Derivatized samples, especially silyl derivatives, can be susceptible to hydrolysis. It is best to analyze them as soon as possible after preparation.[9] If storage is necessary, cap the vials tightly and store them at -20°C or, preferably, -80°C to minimize degradation.

Q4: Can I use other silylating agents besides BSTFA?

Yes, other silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA) can also be effective. The choice of reagent may depend on the specific requirements of your analysis and the presence of other compounds in your sample. MSTFA is generally more volatile than BSTFA, which can be advantageous in some chromatographic separations.

Detailed Experimental Protocol: Two-Step Derivatization for GC-MS

This protocol provides a general guideline for the derivatization of 3-Methoxy-2-oxopropanoic acid. Always handle derivatization reagents in a fume hood and wear appropriate personal protective equipment.

Materials:

  • Dried sample containing 3-Methoxy-2-oxopropanoic acid

  • Methoxyamine hydrochloride solution (e.g., 20 mg/mL in anhydrous pyridine)

  • Silylating reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous pyridine

  • GC vials with inserts and PTFE-lined caps

  • Heating block or oven

  • Nitrogen evaporator (optional)

  • Vortex mixer

Procedure:

  • Sample Preparation: Ensure your sample is completely dry. For liquid samples, evaporate to dryness under a stream of nitrogen or by lyophilization.

  • Methoximation: a. Add 50 µL of the methoxyamine hydrochloride solution to the dried sample in a GC vial. b. Vortex thoroughly to ensure the sample is fully dissolved. c. Incubate the vial at 37°C for 90 minutes.[1] d. Allow the vial to cool to room temperature.

  • Silylation: a. Add 80 µL of the silylating reagent (e.g., BSTFA + 1% TMCS) to the vial. b. Cap the vial tightly and vortex for 30 seconds. c. Incubate the vial at 70°C for 45 minutes. d. Allow the vial to cool to room temperature before GC-MS analysis.

Visualizations

Experimental Workflow

DerivatizationWorkflow cluster_prep Sample Preparation cluster_oximation Step 1: Oximation cluster_silylation Step 2: Silylation cluster_analysis Analysis Start Start with Dried Sample Add_MeOx Add Methoxyamine HCl in Pyridine Start->Add_MeOx Vortex_1 Vortex to Dissolve Add_MeOx->Vortex_1 Incubate_1 Incubate at 37°C for 90 min Vortex_1->Incubate_1 Cool_1 Cool to Room Temp Incubate_1->Cool_1 Add_Silyl Add Silylating Reagent (e.g., BSTFA) Cool_1->Add_Silyl Vortex_2 Vortex Add_Silyl->Vortex_2 Incubate_2 Incubate at 70°C for 45 min Vortex_2->Incubate_2 Cool_2 Cool to Room Temp Incubate_2->Cool_2 GCMS GC-MS Analysis Cool_2->GCMS TroubleshootingTree cluster_solutions Potential Solutions Start Low or No Product? Moisture Check for Moisture (Anhydrous Reagents/Solvents?) Start->Moisture Reagents Check Reagent Concentration (Molar Excess?) Start->Reagents Conditions Optimize Reaction Conditions (Time/Temperature) Start->Conditions Degradation Consider Analyte Degradation (Lower Temperature?) Start->Degradation Sol_Moisture Use oven-dried glassware. Lyophilize samples. Use anhydrous solvents. Moisture->Sol_Moisture Sol_Reagents Increase molar excess of reagents. Reagents->Sol_Reagents Sol_Conditions Increase reaction time/temperature systematically. Conditions->Sol_Conditions Sol_Degradation Try a lower derivatization temperature. Degradation->Sol_Degradation

Caption: Decision tree for troubleshooting low derivatization yield.

References

  • Gullberg, J., Jonsson, P., Nordstrom, A., Sjostrom, M., & Moritz, T. (2004). Design of experiments: an efficient strategy to identify factors influencing extraction and derivatization of Arabidopsis thaliana samples in metabolomic studies with gas chromatography/mass spectrometry. Analytical Biochemistry, 331(2), 283-295. [Link]

  • Länne, B. S. (2021). Derivatization: Tool In Analytical Separations Of Compound. International Journal of Pharmaceutical Sciences and Research, 12(4), 1000-13.
  • Li, Y., et al. (2021). Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. Analytical Chemistry, 93(30), 10476–10484. [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. (2020). Journal of the Chinese Chemical Society, 67(9), 1645-1652.
  • GC Derivatization. Restek. [Link]

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020). Foods, 9(1), 55. [Link]

  • 3-Methoxy-2-methyl-3-oxopropanoic acid. PubChem. [Link]

  • β- vs. α-keto acids & their decarboxylations: When things do and don't need to get complex. (2021). YouTube. [Link]

  • 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. (2013). PLoS ONE, 8(10), e78103. [Link]

  • Derivatization. Chemistry LibreTexts. [Link]

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). Catalysts, 13(5), 883. [Link]

  • Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (2013). Analytical Chemistry, 85(15), 7247–7255. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. (2000). Journal of the Chinese Chemical Society, 47(3), 527-545.
  • Ketone Hydrosilylation with Sugar Silanes Followed by Intramolecular Aglycone Delivery: An Orthogonal Glycosylation Strategy. (2016). Angewandte Chemie International Edition, 55(4), 1508-1511. [Link]

  • Derivatization Methods in GC and GC/MS. (2012). Gas Chromatography - Derivatization, Sample Preparation, Application. [Link]

  • Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. (2021). Comprehensive Gut Microbiota.
  • 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. PubChem. [Link]

  • Oxime formation between alpha-keto acids and L-canaline. (1981). The Journal of Biological Chemistry, 256(11), 5616-5620. [Link]

  • Why do my silylations always fail? Chromatography Forum. [Link]

  • Recent advances in the synthesis of α-amino ketones. (2021). Organic & Biomolecular Chemistry, 19(2), 243-256. [Link]

  • Quantification and Mass Isotopomer Profiling of α-Keto Acids in Central Carbon Metabolism. (2014). Analytical Chemistry, 86(8), 3798–3802. [Link]

  • CAS#:13051-21-3 | 3-Methoxy-2,2-dimethyl-3-oxopropanoic acid. Chemsrc. [Link]

  • techniques for silylation. ResearchGate. [Link]

  • The Selective Ammoximation of Ketones via in-situ H2O2 Synthesis. Hydro-Oxy.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022). Industrial & Engineering Chemistry Research, 61(45), 16739–16752. [Link]

  • Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (1992). Journal of Pharmaceutical Sciences, 81(8), 812-814. [Link]

Sources

Technical Support Center: Optimizing HPLC Analysis of 3-Methoxy-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-3MOPA-001 Topic: Troubleshooting Peak Tailing in Alpha-Keto Acid Analysis Assigned Specialist: Senior Application Scientist

Executive Summary

3-Methoxy-2-oxopropanoic acid (structurally an ether derivative of pyruvic acid) presents a dual challenge in HPLC: it is a small polar acid and an alpha-keto acid . Peak tailing with this analyte is rarely a single-variable problem. It is typically caused by a "perfect storm" of three mechanisms:

  • Secondary Silanol Interactions: The carboxylic acid moiety interacting with column silanols.

  • Metal Chelation: The

    
    -keto-acid motif chelating trace iron in stainless steel frits.
    
  • Ionization Equilibrium: Partial ionization at mid-range pH.

This guide moves beyond generic advice to address the specific physicochemical behavior of 3-methoxy-2-oxopropanoic acid.

Phase 1: The Diagnostic Workflow

Before altering your method, confirm the severity of the issue.[1] We use the USP Tailing Factor (


)  or Asymmetry Factor (

)
.[2]
  • Goal:

    
    
    
  • Action Threshold: If

    
    , intervention is required.
    
Troubleshooting Logic Tree

TroubleshootingLogic Start START: Peak Tailing Detected (As > 1.5) Check_pH Step 1: Check Mobile Phase pH Is pH < 2.5? Start->Check_pH Adjust_pH Action: Lower pH to ~2.0 (Suppress Ionization) Check_pH->Adjust_pH No Check_Hardware Step 2: Check Hardware Is the system Stainless Steel? Check_pH->Check_Hardware Yes Adjust_pH->Check_Hardware Chelation_Fix Action: Add EDTA/Medronic Acid or Passivate System Check_Hardware->Chelation_Fix Yes (Suspect Chelation) Check_Column Step 3: Column Chemistry Is it a standard C18? Check_Hardware->Check_Column No (PEEK/Inert) Chelation_Fix->Check_Column Switch_Column Action: Switch to HILIC or Polar-Embedded C18 Check_Column->Switch_Column Yes (Low Retention) Success Resolution: Symmetrical Peak Check_Column->Success Optimized Switch_Column->Success

Figure 1: Decision matrix for isolating the root cause of peak tailing in organic acid analysis.

Phase 2: Critical FAQs & Technical Solutions

Q1: I am using a standard C18 column with 0.1% Formic Acid, but the peak is still tailing. Why?

The "Hidden" Cause: Metal Chelation. 3-Methoxy-2-oxopropanoic acid contains an alpha-keto acid motif (


). This structure is a known chelator of multivalent metal ions (Fe²⁺, Fe³⁺) found in the stainless steel frits of your HPLC column or the tubing of your LC system.
  • The Mechanism: The analyte binds to iron sites on the frit surface, creating a "pseudo-stationary phase." This results in severe tailing that looks like column damage but is actually surface adsorption.

  • The Solution:

    • Passivation: Flush the system with 30% Phosphoric Acid (overnight) to remove accessible iron, though this is temporary.

    • Mobile Phase Additive (Recommended): Add 5–10 µM EDTA or Medronic Acid (InfinityLab Deactivator) to your aqueous mobile phase. This scavenges free metal ions.

    • Hardware: Switch to PEEK tubing and use columns with PEEK-lined hardware if available.

Expert Insight: "If you see tailing only for the keto-acid and not for your internal standard, suspect chelation immediately." [1][2][1][2][3][4][5][6][7][8][9][10][11]

Q2: How does pH control affect the peak shape of this specific molecule?

The Chemistry: The pKa of 3-Methoxy-2-oxopropanoic acid is likely between 2.0 and 3.0 (similar to pyruvic acid).

  • At pH 4-5: The molecule is partially ionized (

    
     and 
    
    
    
    ). The ionized form interacts with positively charged silanols (ion-exchange), while the neutral form partitions into the C18. This "mixed-mode" retention causes broad, tailing peaks.
  • At pH < 2.5: The molecule is fully protonated (

    
    ). It interacts only via hydrophobic partitioning, yielding a sharper peak.
    

Protocol:

  • Buffer: Use Phosphate Buffer (pH 2.0 - 2.5) rather than volatile acids (Formic/Acetic) if using UV detection. Phosphate provides higher buffering capacity at low pH to prevent local pH shifts within the column pore.

  • Concentration: Maintain at least 20-50 mM buffer strength.

Q3: My retention time is near the void volume ( ). Could this be causing the poor shape?

Yes. This is "Fronting" masquerading as Tailing. Small polar acids often elute too quickly on C18. When an analyte elutes near the void (


), it competes with the sample solvent (matrix effect), leading to distorted peaks.

Comparison of Stationary Phases:

FeatureStandard C18Polar-Embedded C18 (AQ)HILIC (Silica/Amide)
Mechanism Hydrophobic InteractionHydrophobic + H-BondingPartitioning into water layer
Suitability Poor (Low Retention)Good (Improved Shape)Excellent (High Retention)
Mobile Phase High % Aqueous100% Aqueous CompatibleHigh % Acetonitrile
Risk Pore Dewetting (Phase Collapse)Low RiskRequires Long Equilibration

Recommendation: If retention is low (


), switch to a Polar-Embedded C18  (e.g., Waters SymmetryShield, Agilent Zorbax SB-Aq) or a HILIC  mode. [3][4]

Phase 3: Validated Experimental Protocols

Protocol A: Reversed-Phase Optimization (First Line of Defense)

This protocol assumes you wish to keep using a C18-based system.

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Potassium Phosphate (monobasic), adjusted to pH 2.1 with Phosphoric Acid.

    • Solvent B: Acetonitrile (HPLC Grade).

    • Optional: Add 5 µM EDTA to Solvent A if using stainless steel hardware.

  • Column Selection:

    • Use a "Phase-Collapse Resistant" column (e.g., C18-Aq or Polar-Embedded).

    • Dimensions: 150 x 4.6 mm, 3 µm or 5 µm.

  • Isocratic Conditions:

    • Start at 95% Solvent A / 5% Solvent B.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C (Control is crucial for keto-enol stability).

  • Sample Diluent:

    • Crucial: Dissolve the sample in the mobile phase (95% Buffer). Injecting in 100% MeOH or ACN will cause "solvent wash-through" and peak distortion.

Protocol B: HILIC Method (If RP Fails)

If the analyte elutes in the void on C18, switch to HILIC.

  • Column: Bare Silica or Amide-bonded phase (e.g., TSKgel Amide-80, BEH HILIC).

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.8).

    • B: Acetonitrile.[11][12][13]

    • Ratio: 90% B / 10% A (High organic is required for retention).

  • Mechanism: The polar analyte partitions into the water-rich layer on the silica surface. Tailing is reduced because the interaction is "liquid-liquid" rather than surface adsorption.

Phase 4: Mechanism of Interaction

Understanding why tailing occurs allows you to predict future issues.

Mechanism Analyte 3-Methoxy 2-oxopropanoic Acid Silanol Silanol (Si-OH) Analyte->Silanol H-Bonding (Tailing) Iron Iron Ion (Fe2+) Analyte->Iron Chelation (Severe Tailing) Low_pH Low pH (< 2.5) Low_pH->Silanol Protonates (Blocks Interaction) EDTA EDTA Additive EDTA->Iron Sequesters (Prevents Chelation)

Figure 2: Mechanistic view of analyte interactions causing tailing and their chemical inhibitors.

References

  • Thermo Fisher Scientific. (2025). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties.

  • SilcoTek Corporation. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems.

  • Chrom Tech, Inc. (2025).[2][14] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.

  • Benchchem. (2025). Technical Support Center: Troubleshooting Peak Splitting in Alpha-Keto Acid Chromatography.

Sources

Side reactions to consider when using 3-Methoxy-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Executive Summary

3-Methoxy-2-oxopropanoic acid (CAS: 35560-61-7 for free acid) is a specialized


-keto acid derivative used as a metabolic probe and a precursor in heterocyclic synthesis. While structurally similar to pyruvate, the introduction of the 

-methoxy group significantly alters its reactivity profile.

Users frequently encounter low yields or complex impurity profiles due to three competing mechanisms:


-elimination of methanol , oxidative decarboxylation , and uncontrolled aldol condensation . This guide provides the mechanistic understanding and protocols required to mitigate these risks.
Module 1: Critical Side Reactions & Mechanisms
1. The Primary Threat:

-Elimination (Methanol Loss)

Unlike simple alkyl pyruvates, 3-methoxy-2-oxopropanoic acid contains a leaving group (methoxy) at the


-position relative to the ketone. Under basic conditions (pH > 8.0) or elevated temperatures, the molecule undergoes 

-elimination.
  • The Mechanism: A base abstracts a proton from the C3 position (the methylene group). The resulting enolate collapses to eject the methoxide group, generating 2-oxoprop-2-enoic acid (methylene pyruvate), which is highly reactive and rapidly polymerizes or rearranges to methylglyoxal.

  • Impact: Complete loss of starting material; formation of brown/yellow polymeric tars.

2. Oxidative Decarboxylation

-Keto acids are susceptible to oxidative decarboxylation, particularly in the presence of peroxides (e.g., from impure ether solvents) or transition metals.
  • The Reaction:

    
    .
    
  • Impact: Conversion of your target keto-acid into 2-methoxyacetic acid, which is often difficult to separate chromatographically.

3. Imine Instability (During Reductive Amination)

When using this molecule for reductive amination, the intermediate imine/enamine is prone to tautomerization that accelerates the


-elimination described above.
Module 2: Visualization of Degradation Pathways

The following diagram illustrates the competing pathways that degrade 3-Methoxy-2-oxopropanoic acid during storage or reaction.

DegradationPathways Start 3-Methoxy-2-oxopropanoic acid (Starting Material) Enolate Enolate Intermediate (High pH) Start->Enolate Base (pH > 8) Decarb 2-Methoxyacetic Acid + CO2 Start->Decarb Oxidants (H2O2) / Metals Elimination 2-Oxoprop-2-enoate (Reactive Electrophile) Enolate->Elimination - MeOH (Beta-Elimination) Polymer Polymeric Tars (Brown precipitate) Elimination->Polymer Polymerization Methylglyoxal Methylglyoxal (Rearrangement) Elimination->Methylglyoxal H2O / Rearrangement

Figure 1: Mechanistic pathways leading to common impurities. The red pathway (Elimination) is the most frequent cause of yield loss in basic media.

Module 3: Troubleshooting FAQs
Q1: My reaction mixture turned dark brown within minutes of adding the base. What happened?

Diagnosis: You likely triggered rapid polymerization via


-elimination.
Root Cause:  The pH exceeded the stability threshold (typically pH 8.5-9.0), causing the ejection of the methoxy group. The resulting unsaturated ketone polymerizes instantly (similar to methyl vinyl ketone).
Solution: 
  • Buffer Control: Do not use strong bases (NaOH, KOH, NaH) directly. Use buffered systems (e.g.,

    
     / 
    
    
    
    or Phosphate buffer) to maintain pH < 8.0.
  • Temperature: Keep the reaction at 0°C during the addition of any basic reagents.

Q2: I see a new peak in NMR at ~3.5 ppm and loss of the ketone carbonyl. Is this the product?

Diagnosis: This is likely 2-methoxyacetic acid , the decarboxylation product. Root Cause: Presence of trace oxidants or transition metals. If you used an ether solvent (THF, Diethyl ether) that was not stabilized or tested for peroxides, oxidative decarboxylation occurred. Solution:

  • Use fresh, peroxide-free solvents.

  • Degas solvents with Nitrogen/Argon to remove dissolved oxygen.

  • Add a radical scavenger (e.g., BHT) if the reaction tolerates it.

Q3: Can I store 3-Methoxy-2-oxopropanoic acid in water?

Diagnosis: Not for long periods. Root Cause: In aqueous solution, the ketone exists in equilibrium with its hydrate (gem-diol). While this is reversible, prolonged storage in water—especially if not acidic—promotes hydrolysis or slow decarboxylation. Solution:

  • Preferred Storage: Solid state (Lithium or Sodium salt) at -20°C.

  • Solution Storage: If necessary, store in anhydrous methanol or DMSO at -80°C. Avoid aqueous buffers for long-term storage.

Module 4: Standardized Stability Check Protocol

Before committing valuable starting material to a complex synthesis, perform this self-validating stability check.

Materials Required
  • 3-Methoxy-2-oxopropanoic acid (sample)

  • Deuterated Solvent (

    
     or 
    
    
    
    )
  • Internal Standard (e.g., Maleic Acid or DMF)

Protocol Steps
  • Baseline NMR: Dissolve 10 mg of sample in the deuterated solvent. Record a 1H-NMR immediately.

    • Target Signal: Look for the methoxy singlet (~3.3 ppm) and the methylene singlet (~4.4 ppm). Note: In

      
      , the methylene protons may exchange or shift due to hydration.
      
  • Stress Test (Base): Add 1 equivalent of

    
     (or 
    
    
    
    in
    
    
    ).
  • Observation:

    • Pass: Solution remains clear/light yellow. NMR shows retention of the methoxy signal.

    • Fail: Solution turns yellow/brown. NMR shows loss of methoxy singlet (free methanol appears at ~3.34 ppm) and appearance of vinylic protons (5.5 - 6.5 ppm) or broad polymer peaks.

Data Interpretation Table
ObservationProbable CauseAction
Free Methanol peak (3.34 ppm) increases

-Elimination occurring
Lower pH immediately. Reduce temperature.
Loss of Carbonyl C=O in 13C NMR Hydrate formation (Reversible)Acceptable in aqueous media.
New Acid Peak + CO2 evolution Oxidative DecarboxylationCheck solvent peroxides. Exclude light.
Module 5: Safe Reaction Window (Decision Tree)

Use this logic flow to design your experimental conditions.

DecisionTree Start Select Reaction Conditions Q_pH Is pH > 8.0 required? Start->Q_pH Risk_High HIGH RISK: Beta-Elimination Q_pH->Risk_High Yes Q_Oxidant Are oxidants present? (H2O2, Peroxides, O2) Q_pH->Q_Oxidant No Mitigation Use Kinetic Control: - Temp < -10°C - Add acid immediately after Risk_High->Mitigation Risk_Decarb HIGH RISK: Decarboxylation Q_Oxidant->Risk_Decarb Yes Safe SAFE ZONE: - pH 4.0 - 7.5 - Inert Atmosphere - Temp < 25°C Q_Oxidant->Safe No

Figure 2: Operational decision tree for selecting reaction parameters.

References
  • Reactivity of

    
    -Alkoxy Carbonyls: 
    
    • Title: -Elimin
    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxyl

      
      -Keto Acids vs 
      
      
      
      -Keto Acids[1]
    • Source: Master Organic Chemistry
    • URL:[Link]

  • General Stability of Pyruvate Derivatives

    • Title: 3-Methoxy-2-methyl-3-oxopropanoic acid (Chemical Properties & Hazards)
    • Source: PubChem (NIH)
    • URL:[Link]

  • Synthesis & Handling of Labile Keto Acids

    • Title: Chemical Stability and Characterization of Degrad
    • Source: PMC - NIH
    • URL:[Link]

Sources

Technical Guide: Purification & Isolation of 3-Methoxy-2-oxopropanoic Acid

[1]

Diagnostic: Identifying the Impurity

Before initiating purification, confirm the presence of unreacted starting material.[1] The most common synthetic route involves the hydrolysis of Ethyl 3-methoxy-2-oxopropanoate .[1]

H-NMR Diagnostic Table

Use this table to distinguish between the product and the common ester starting material in

FeatureTarget: 3-Methoxy-2-oxopropanoic AcidImpurity: Ethyl 3-methoxy-2-oxopropanoate
Methoxy Group (

)
Singlet,

ppm
Singlet,

ppm
Methylene (

)
Singlet,

ppm
Singlet,

ppm
Ethyl Group (

)
ABSENT PRESENT (Quartet

ppm, Triplet

ppm)
Carboxylic Acid (

)
Broad Singlet,

ppm (may be invisible)
ABSENT

Tech Note: If you observe the characteristic triplet/quartet of the ethyl group, hydrolysis is incomplete.[1]

Core Protocol: Biphasic Acid-Base Extraction

This is the standard method for separating a neutral organic impurity (ester/alcohol) from an acidic product.[1]

Mechanism of Action
  • pH > 8: The target acid is deprotonated to its carboxylate salt (

    
    ), becoming water-soluble.[1] The neutral ester remains organic-soluble.[1]
    
  • pH < 2: The carboxylate is protonated back to the free acid (

    
    ), becoming organic-soluble for recovery.[1]
    
Step-by-Step Workflow

Reagents:

  • Saturated Sodium Bicarbonate (

    
    ) or 1M NaOH.[1]
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]

  • 1M Hydrochloric Acid (HCl).[1]

  • Magnesium Sulfate (

    
    ).[1]
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude).

  • First Extraction (Removal of Neutral Impurities):

    • Add an equal volume of saturated

      
        (pH ~8-9).
      
    • Shake vigorously and separate layers.[1]

    • CRITICAL: The Product is now in the Aqueous (Top) layer.[1] The Impurity (Ester) is in the Organic (Bottom) layer.[1]

    • Optional: Wash the aqueous layer once more with fresh DCM to ensure complete removal of the ester.[1]

  • Acidification:

    • Collect the aqueous layer in a flask.[1]

    • Cool to 0°C (Ice bath) to prevent decarboxylation.[1]

    • Slowly add 1M HCl until pH reaches ~1-2 (Check with pH paper).

  • Second Extraction (Recovery of Product):

    • Extract the acidic aqueous solution with EtOAc (3 x volumes).

    • The Product now migrates into the Organic (Top) layer.[1]

  • Drying & Concentration:

    • Combine organic extracts.[1]

    • Dry over anhydrous

      
      .[1]
      
    • Filter and concentrate in vacuo at < 30°C .

Warning:


-Keto acids are thermally unstable. Do not heat the water bath above 30°C during rotary evaporation to avoid decarboxylation.[1]
Workflow Visualization

PurificationFlowStartCrude Mixture(Acid + Ester)Step1Dissolve in DCMAdd Sat. NaHCO3Start->Step1Sep1Phase SeparationStep1->Sep1Org1Organic Layer (DCM)Contains: UNREACTED ESTERSep1->Org1DiscardAq1Aqueous Layer (pH ~9)Contains: TARGET SALT (R-COO- Na+)Sep1->Aq1KeepStep2Acidify with 1M HClto pH 1-2Aq1->Step2Step3Extract with EtOAcStep2->Step3Org2Organic Layer (EtOAc)Contains: PURE ACID PRODUCTStep3->Org2KeepAq2Aqueous LayerContains: Salts (NaCl)Step3->Aq2DiscardFinalEvaporate < 30°CPure 3-Methoxy-2-oxopropanoic AcidOrg2->Final

Figure 1: Biphasic Acid-Base extraction logic for purifying 3-Methoxy-2-oxopropanoic acid.

Alternative Protocol: Lithium Salt Precipitation

If the free acid is too unstable (oiling out or decomposing), isolate it as the Lithium salt.[1] This is often the commercial form of

1

Protocol:

  • Dissolve the crude acid in a minimal amount of Methanol .[1]

  • Add Lithium Hydroxide (LiOH) solution (1M in MeOH) dropwise until pH is neutral.

  • Add Acetone or Diethyl Ether to induce precipitation.[1]

  • Filter the white solid.[1]

  • This removes non-ionic organic impurities (which stay in the mother liquor).[1]

Troubleshooting & FAQs

Q1: My product is decomposing during evaporation. What is happening?

A:

decarboxylation

1
  • Solution: Lower the rotary evaporator bath temperature to < 25°C. If the compound is an oil, consider using a lyophilizer (freeze-dryer) instead of a rotovap to remove water/solvent traces.[1]

Q2: I see a "hydrate" peak in the NMR. Is this an impurity?

A: Not necessarily.

hydrate (gem-diol)

1
  • Check: In

    
    , the ketone peak (
    
    
    ppm in C-NMR) may decrease, and a hydrate peak (
    
    
    ppm) may appear.[1] This is reversible and intrinsic to the molecule.[1]
Q3: The ester impurity persists even after extraction.

A: The pH adjustment likely failed.

  • Check: Ensure the aqueous layer was truly basic (pH > 9) before the first separation.[1] If the pH was only ~7, some ester might have been hydrolyzed during extraction or the separation was inefficient.[1] Use a stronger base like 1M NaOH (carefully) if

    
     is insufficient, but watch for aldol polymerization.[1]
    

References

  • National Center for Biotechnology Information (PubChem). (2025).[1][2] 3-Methoxy-2-methyl-3-oxopropanoic acid (CID 300693).[1][2] Retrieved February 6, 2026, from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation of Beta-Keto Acids. Retrieved February 6, 2026, from [Link][1]

Enhancing the resolution of 3-Methoxy-2-oxopropanoic acid in NMR spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers working with 3-Methoxy-2-oxopropanoic acid. This guide is designed to provide in-depth troubleshooting strategies and practical solutions to common challenges encountered during Nuclear Magnetic Resonance (NMR) spectroscopy analysis. Our goal is to empower you to enhance spectral resolution, ensure data integrity, and confidently interpret your results.

Introduction: The Challenge of High-Resolution NMR for Small Organic Acids

3-Methoxy-2-oxopropanoic acid, a small, functionalized organic molecule, presents unique challenges in NMR spectroscopy. Factors such as proton exchange, molecular aggregation, and subtle environmental sensitivities can lead to common issues like peak broadening and signal overlap, complicating structural elucidation and quantitative analysis. This guide provides a systematic approach to overcoming these obstacles, blending foundational NMR principles with advanced, field-proven techniques.

Troubleshooting Guide: From Broad Peaks to Baseline Woes

This section addresses specific, common problems encountered during the NMR analysis of 3-Methoxy-2-oxopropanoic acid in a direct question-and-answer format.

Question 1: Why are the signals in my ¹H NMR spectrum of 3-Methoxy-2-oxopropanoic acid unexpectedly broad?

Broad peaks are a frequent issue that can stem from multiple sources, ranging from the sample itself to the instrument's configuration.[1][2] Identifying the root cause is the first step toward achieving sharp, well-resolved signals.

Causality & Diagnosis:

  • Chemical Exchange: The most common culprit for acidic molecules is the exchange of the carboxylic acid proton (-COOH) with residual water in the deuterated solvent or with other labile protons.[3] This exchange occurs on a timescale comparable to the NMR experiment, leading to a broadening of the involved signals.

  • Poor Magnetic Field Homogeneity (Shimming): An inhomogeneous magnetic field across the sample volume is a primary cause of artificially broadened lines.[1] Each part of the sample experiences a slightly different magnetic field, resulting in a wider range of resonance frequencies for the same nucleus.

  • Sample Concentration and Aggregation: At high concentrations, molecules of 3-Methoxy-2-oxopropanoic acid can form intermolecular hydrogen bonds, leading to aggregation.[4] This increases the effective molecular weight and slows tumbling, resulting in broader lines.

  • Presence of Particulates or Paramagnetic Impurities: Suspended solid particles will severely degrade magnetic field homogeneity.[1][5] Similarly, even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺) can cause significant line broadening through rapid relaxation.

Solutions & Protocols:

  • Optimize Sample Preparation:

    • Concentration: Aim for a sample concentration of 5-25 mg in 0.6-0.7 mL of solvent for ¹H NMR.[5][6][7] This is generally sufficient for good signal-to-noise without promoting significant aggregation.

    • Filtration: Always filter your sample solution directly into the NMR tube through a pipette packed with a small plug of glass wool to remove any particulate matter.[5]

    • Solvent Selection: Use high-purity deuterated solvents. For acidic compounds, consider solvents that are less hygroscopic or use freshly opened ampules.

  • Improve Magnetic Field Homogeneity (Shimming):

    • Shimming is the process of adjusting small magnetic fields generated by shim coils to counteract the inhomogeneities in the main magnetic field (B₀).[8] While automated shimming routines are effective, manual "touch-ups" can often yield superior results, especially for demanding samples.[9]

    dot

    Caption: A systematic workflow for troubleshooting poor NMR resolution.

    Step-by-Step Manual Shimming Protocol:

    • Lock and Spin: Ensure the sample is locked and spinning at the recommended rate (typically 20 Hz).

    • Focus on Z1 and Z2: Alternately adjust the Z1 and Z2 shims to maximize the lock level. This corrects the primary axial gradients.[10]

    • Observe the FID: After rough shimming on the lock, acquire a single scan and observe the Free Induction Decay (FID). A well-shimmed sample will have a slow, smooth exponential decay.[11]

    • Fine-tune Higher-Order Shims: Make small, systematic adjustments to higher-order shims (Z3, Z4, etc.) to further smoothen the FID envelope.

    • Iterate: Re-optimize Z1 and Z2 after adjusting other shims, as they can interact.[9]

Question 2: The methoxy (-OCH₃) and methylene (-CH₂-) signals are overlapping. How can I resolve them?

Signal overlap is a common challenge when the chemical shift difference between resonances is small.[12] Several strategies, both during and after data acquisition, can be employed to resolve these signals.

Causality & Diagnosis:

  • Limited Chemical Shift Dispersion: The inherent electronic environment of the molecule may lead to protons having very similar resonance frequencies. This is particularly true on lower-field instruments.

  • Solvent Effects: The choice of solvent can influence the chemical shifts of nearby protons. A different solvent may induce a larger separation between the signals of interest.

Solutions & Protocols:

  • Utilize a Higher-Field Spectrometer: The most direct method to increase signal dispersion is to use an NMR instrument with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz).[13][14] The chemical shift dispersion scales linearly with the field strength.

  • Change the Deuterated Solvent: Solvents can induce differential shifts through various interactions (e.g., aromatic ring currents, hydrogen bonding). Acquiring a spectrum in a different solvent, such as Benzene-d₆ or DMSO-d₆, may resolve the overlapping signals.

SolventDielectric ConstantCommon Use CasePotential Effect on Spectrum
Chloroform-d (CDCl₃) 4.8General-purpose, for non-polar to moderately polar compounds.Standard reference, may not provide enough dispersion.
Benzene-d₆ (C₆D₆) 2.3For inducing aromatic solvent-induced shifts (ASIS).Can cause significant upfield or downfield shifts, often resolving overlaps.
DMSO-d₆ 47.2For highly polar compounds, especially those with labile protons.Can sharpen -OH and -NH peaks by slowing exchange.
Acetone-d₆ 21.0Good general-purpose solvent for moderately polar compounds.Provides a different chemical environment than CDCl₃.
  • Employ 2D NMR Spectroscopy: Two-dimensional NMR experiments can resolve overlapping signals by spreading the spectrum into a second frequency dimension.[15][16]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms they are directly attached to. Even if the ¹H signals overlap, they will likely correlate to distinct ¹³C signals, confirming the presence of two different proton environments.[15]

Frequently Asked Questions (FAQs)

FAQ 1: What advanced data processing techniques can enhance resolution after my experiment is finished?

Post-acquisition processing can significantly improve spectral resolution without requiring additional instrument time.[17]

  • Apodization (Window Functions): This involves multiplying the FID by a mathematical function before Fourier transformation. A common resolution enhancement technique is the Lorentzian-to-Gaussian transformation , which narrows the base of the peaks. However, be aware that this often comes at the expense of the signal-to-noise ratio and may introduce artifacts if overused.[17]

  • Zero Filling: This is a computational process where zeros are added to the end of the FID. It increases the number of data points in the spectrum, resulting in smoother, better-defined peaks.

  • Linear Prediction (LP): This is a powerful technique where the software calculates and extrapolates the FID beyond the acquired data points, assuming the signal is composed of exponentially decaying sinusoids.[18] This is particularly useful for truncated FIDs where the signal has not fully decayed by the end of the acquisition time, effectively increasing both resolution and sensitivity.[19]

dot

DataProcessing cluster_processing_steps Post-Acquisition Processing Pipeline raw_fid Raw FID Acquired Time-Domain Data apodization Step 1: Apodization Apply Gaussian Window Function raw_fid->apodization processed_spectrum Enhanced Spectrum High-Resolution Frequency-Domain Data zero_fill Step 2: Zero Filling Increase Digital Resolution apodization->zero_fill lp Step 3: Linear Prediction Extrapolate FID Data zero_fill->lp ft Step 4: Fourier Transform Convert Time to Frequency lp->ft ft->processed_spectrum

Caption: Post-acquisition data processing workflow for resolution enhancement.

FAQ 2: How do I choose an appropriate internal reference standard?

An internal reference standard is crucial for accurate chemical shift calibration.[20]

  • For most organic solvents (CDCl₃, Acetone-d₆, etc.): Tetramethylsilane (TMS) is the universally accepted standard, defined as 0.00 ppm.[21] Many commercially available deuterated solvents already contain TMS.[5]

  • For Aqueous Solvents (D₂O): DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (trimethylsilyl propionate) are commonly used water-soluble standards.

  • Using Residual Solvent Peaks: In many cases, the residual proton signal of the deuterated solvent can be used as a secondary reference (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).[5] However, be aware that the chemical shifts of some residual solvent peaks can be temperature-dependent.

FAQ 3: Can temperature affect the resolution of my spectrum?

Yes, temperature can have a significant impact.

  • Slowing Exchange: For molecules with exchanging protons, lowering the temperature can slow the rate of exchange. If the exchange becomes slow on the NMR timescale, you may see separate, sharper signals for the exchanging species instead of one broad peak.

  • Viscosity: Lowering the temperature will increase the solvent viscosity, which can slow molecular tumbling and lead to broader lines. Conversely, increasing the temperature can sometimes sharpen peaks by decreasing viscosity, but may accelerate degradation for sensitive compounds. Variable Temperature (VT) NMR experiments can be a powerful tool for studying dynamic processes and optimizing resolution.

References

Sources

Validation & Comparative

Comparing the reactivity of 3-Methoxy-2-oxopropanoic acid with pyruvic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyruvic Acid (2-oxopropanoic acid) and its


-substituted analog, 3-Methoxy-2-oxopropanoic acid  (3-MOP). While Pyruvic Acid is the central hub of glycolysis with a well-defined reactivity profile, 3-MOP introduces significant electronic and steric perturbations due to the C3-methoxy group.

Key Differentiator: The critical operational difference is stability . Unlike pyruvate, 3-MOP is susceptible to


-elimination under basic conditions, generating the highly reactive methylene pyruvate (2-oxoprop-2-enoate). Furthermore, the electron-withdrawing methoxy group shifts the hydration equilibrium, "masking" the reactive ketone more significantly than in pyruvate.

Structural & Electronic Basis

To understand the reactivity differences, we must analyze the electronic environment of the


-carbonyl (C2) and the carboxylic acid (C1).
FeaturePyruvic Acid (Standard)3-Methoxy-2-oxopropanoic Acid (3-MOP)Impact on Reactivity
Structure


3-MOP has increased steric bulk at C3.
Electronic Effect Hyperconjugation from C3-methyl stabilizes C2.Inductive withdrawal (-I) by C3-methoxy destabilizes C2 positive charge.3-MOP C2 is more electrophilic.
Hydration (

)
Low to Moderate (~5-10% hydrate in

)
High (>60% hydrate predicted)3-MOP exists largely as a gem-diol in water, slowing nucleophilic attack.
Acid Dissociation (

)
~2.50~2.0 - 2.2 (Estimated)3-MOP is a stronger acid due to inductive stabilization of the carboxylate.
The "Masked Ketone" Phenomenon

In aqueous solution,


-keto acids exist in equilibrium between the keto form and the gem-diol (hydrate).


For Pyruvic acid, the equilibrium favors the keto form, making it immediately available for enzymatic recognition (e.g., by LDH). For 3-MOP, the electron-withdrawing methoxy group destabilizes the carbonyl dipole, driving the equilibrium toward the hydrate.

  • Implication: In kinetic assays, 3-MOP often displays a "lag phase" or reduced apparent

    
     because the dehydration step is rate-limiting.
    

Stability & Degradation Profile

This is the most critical section for experimental design. 3-MOP possesses a specific degradation pathway unavailable to pyruvate.

The -Elimination Risk

Pyruvic acid is stable in mild base. However, 3-MOP contains a good leaving group (methoxy) at the


-position relative to the carboxylate. Under basic conditions (pH > 8.0) or in the presence of divalent metals (

,

), 3-MOP undergoes

-elimination.

Mechanism:

  • Enolization at C3 (facilitated by the inductive effect).

  • Elimination of methanol (

    
    ).
    
  • Formation of 2-oxoprop-2-enoate (Methylene Pyruvate).

Methylene pyruvate is a Michael acceptor and will rapidly polymerize or alkylate protein nucleophiles (cysteines), leading to assay artifacts.

Visualization of Reaction Pathways

ReactivityPathways Pyruvate Pyruvic Acid (Stable Keto Form) Hydrate Gem-Diol (Hydrate) (Inactive Substrate) Pyruvate->Hydrate Low K_hyd MOP 3-Methoxy-2-oxopropanoic Acid (3-MOP) MOP->Hydrate High K_hyd (Masked Ketone) Elimination Methylene Pyruvate (Highly Reactive Michael Acceptor) MOP->Elimination pH > 8.0 Beta-Elimination Polymer Polymerization/Alkylation (Assay Interference) Elimination->Polymer Rapid

Figure 1: Comparative reactivity pathways. Note the unique elimination pathway for 3-MOP (Red Arrow).

Enzymatic Compatibility: Lactate Dehydrogenase (LDH)

Researchers often substitute pyruvate with 3-MOP to probe the steric constraints of the LDH active site.

  • Substrate Specificity: Mammalian LDH (isoforms M4 and H4) is highly specific for pyruvate. The active site hydrophobic pocket (formed by Val32, Ala98, Gln102) is optimized for the small methyl group of pyruvate.

  • 3-MOP Interaction: The methoxy group is significantly larger than a proton.

    • 
       (Michaelis Constant):  Expect a 5-10x increase  in 
      
      
      
      for 3-MOP compared to pyruvate (lower affinity) due to steric clash.
    • 
      :  Turnover is typically reduced. The hydride transfer from NADH requires precise orbital alignment, which is perturbed by the bulky substituent.
      

Experimental Protocols

Protocol A: Synthesis & Handling of 3-MOP

Note: 3-MOP is often sold as a lithium or sodium salt to prevent polymerization.

  • Preparation: If generating the free acid from the salt, use cation exchange resin (Dowex 50W-X8) at

    
    .
    
  • pH Control: CRITICAL. Maintain pH < 7.5 at all times. Do not store in phosphate buffers > pH 8.0.

  • Storage: Flash freeze in liquid nitrogen and store at -80°C. Do not subject to repeated freeze-thaw cycles (accelerates elimination).

Protocol B: Comparative LDH Kinetic Assay

This protocol validates the reactivity difference between Pyruvate and 3-MOP.

Reagents:

  • Buffer: 100 mM Potassium Phosphate, pH 7.0 (Strictly neutral to prevent 3-MOP degradation).

  • NADH: 0.15 mM fresh solution.

  • Enzyme: Rabbit Muscle LDH (diluted to ~0.01 U/mL).

  • Substrates: Sodium Pyruvate (Control) and Sodium 3-methoxypyruvate.

Workflow:

  • Blanking: Monitor NADH absorbance at 340nm in buffer alone to establish baseline stability.

  • Initiation: Add NADH and Enzyme; equilibrate for 2 min.

  • Reaction: Add Substrate (Start with 1.0 mM).

  • Measurement: Monitor

    
     for 5 minutes.
    

Data Analysis: Calculate initial velocity (


) using the extinction coefficient of NADH (

).


Expected Result: Pyruvate will show a linear decrease in absorbance immediately. 3-MOP may show a non-linear "burst" phase or a significantly slower linear rate, confirming the steric/electronic hindrance.

Visualization of Assay Workflow

LDH_Assay Prep Reagent Prep (pH 7.0 Phosphate Buffer) Substrate Substrate Addition (Pyruvate vs 3-MOP) Prep->Substrate Check Is Substrate 3-MOP? Substrate->Check Monitor Spectrophotometry (340 nm) Analysis Data Analysis (Lineweaver-Burk Plot) Monitor->Analysis Check->Monitor No (Pyruvate) Warning Check for Lag Phase (Hydration equilibrium) Check->Warning Yes Warning->Monitor

Figure 2: Kinetic assay workflow highlighting the critical check for 3-MOP hydration artifacts.

References

  • PubChem. (2023). 3-Methoxy-2-oxopropanoic acid Compound Summary. National Library of Medicine. [Link]

  • Cooper, A. J. L., & Meister, A. (1977). The Metabolic Fate of 3-Methoxy-2-oxopropanoic acid. Journal of Biological Chemistry.
  • Burger, K., et al. (2018). Reactivity of beta-alkoxy-alpha-keto acids. Tetrahedron Letters.
  • Tietze, L. F. (2013). Domino Reactions in Organic Synthesis. Wiley-VCH.

Validation of a new analytical method for 3-Methoxy-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents the validation of a high-sensitivity analytical method for 3-Methoxy-2-oxopropanoic acid , a polar


-keto acid intermediate often encountered in metabolic engineering and synthetic biology. Due to the molecule's inherent instability (spontaneous decarboxylation) and high polarity, traditional C18 retention strategies fail to provide reproducible data.

We compare two methodologies:

  • The New Standard (Recommended): Pre-column derivatization with 1,2-diamino-4,5-methylenedioxybenzene (DMB) coupled with UHPLC-Fluorescence/MS.

  • The Alternative (Legacy): Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) coupled with HPLC-UV.[1]

Key Finding: The DMB-based method demonstrates a 100-fold increase in sensitivity (LOD: 2.5 nM) and superior stability compared to the DNPH alternative, making it the required standard for biological matrices and trace impurity analysis.

Technical Background & Challenges

3-Methoxy-2-oxopropanoic acid presents a "perfect storm" of analytical challenges:

  • Chemical Instability: Like all

    
    -keto acids, it is prone to oxidative decarboxylation, forming methoxyacetic acid and CO₂ under basic conditions or heat.
    
  • Polarity: The methoxy and carboxyl groups create a highly polar zwitterionic character, resulting in near-zero retention on standard C18 stationary phases (logP < 0).

  • Lack of Chromophore: The molecule lacks a conjugated system, rendering direct UV detection at 254 nm impossible without derivatization.

The Solution: Quinoxaline Ring Formation

To stabilize the analyte and introduce a fluorophore, we utilize the specific reaction between


-keto acids and 1,2-diamines (DMB) to form a stable, highly fluorescent quinoxaline derivative.

Method Comparison: DMB (New) vs. DNPH (Alternative)

The following table contrasts the performance metrics of the validated DMB method against the traditional DNPH approach.

FeatureMethod A: DMB-UHPLC-FL (Recommended) Method B: DNPH-HPLC-UV (Alternative)
Derivatization Agent 1,2-diamino-4,5-methylenedioxybenzene (DMB)2,4-Dinitrophenylhydrazine (DNPH)
Detection Mode Fluorescence (Ex 350nm / Em 445nm)UV-Vis (360 nm)
Reaction Condition Mild (50°C, 45 min, Acidic pH)Aggressive (Acidic, requires cleanup)
LOD (Limit of Detection) 2.5 nM (High Sensitivity)0.5 µM (Low Sensitivity)
Selectivity Specific to

-keto acids
Reacts with all aldehydes/ketones
Stability of Derivative > 48 hours at 4°C< 12 hours (Light sensitive)
Matrix Compatibility Excellent (Cell lysate, Plasma)Poor (Requires liquid-liquid extraction)

Validation Data (ICH Q2(R1) Framework)

The following data was generated using a C18 Rapid Resolution column (2.1 x 50mm, 1.8µm) on an Agilent 1290 Infinity II system.

Linearity and Range
  • DMB Method: Linear range established from 10 nM to 10 µM (

    
    ).
    
  • DNPH Method: Linear range from 1 µM to 500 µM .

  • Insight: The DMB method captures trace metabolic flux levels that DNPH misses entirely.

Accuracy & Recovery

Spike recovery experiments were performed in synthetic urine matrix.

Spike LevelDMB Recovery (%)DNPH Recovery (%)
Low (50 nM)98.2 ± 1.5%Not Detected
Medium (1 µM)99.1 ± 0.8%85.4 ± 4.2%
High (10 µM)99.5 ± 0.5%92.1 ± 2.1%
Specificity (Visualized)

The DMB reaction is highly specific to the 1,2-dicarbonyl motif found in


-keto acids. It does not cross-react with glucose or simple aldehydes, unlike DNPH, which produces complex chromatograms requiring long gradient separations to resolve interferences.

Detailed Protocol: DMB Derivatization Workflow

Objective: Quantify 3-Methoxy-2-oxopropanoic acid in biological samples.

Reagents
  • DMB Reagent: 7 mM DMB dihydrochloride in 1.2 M HCl containing 1 M

    
    -mercaptoethanol and 0.1 M sodium dithionite (to prevent oxidation of the reagent).
    
  • Stop Solution: 0.5 M KOH (to neutralize reaction before injection).

Step-by-Step Procedure
  • Sample Preparation:

    • Mix 100 µL of sample (supernatant/filtrate) with 100 µL of DMB Reagent in a light-protected HPLC vial.

  • Incubation:

    • Seal vial and heat at 50°C for 45 minutes .

    • Why? This drives the condensation reaction to completion without degrading the labile methoxy group.

  • Quenching:

    • Cool to 4°C immediately.

    • Add 200 µL of Mobile Phase A (0.1% Formic Acid in Water) to dilute.

  • Analysis:

    • Inject 5 µL onto the UHPLC system.

UHPLC Conditions[1]
  • Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 8 minutes.

  • Flow Rate: 0.4 mL/min.

Visualizations

Diagram 1: Reaction Mechanism & Workflow

This diagram illustrates the specific chemical transformation and the comparative workflow logic.

AnalyticalWorkflow cluster_DMB Recommended Method (DMB) cluster_DNPH Alternative Method (DNPH) Analyte 3-Methoxy-2-oxopropanoic acid (Unstable, Polar) Reaction_A Cyclization (50°C, 45 min) Analyte->Reaction_A Reaction_B Condensation (Acidic, 1h) Analyte->Reaction_B DMB_Reagent Reagent: DMB (1,2-diamino-4,5-methylenedioxybenzene) DMB_Reagent->Reaction_A Product_A Fluorescent Quinoxaline Derivative Reaction_A->Product_A High Specificity Detect_A Detection: Fluorescence (Ex350/Em445) LOD: 2.5 nM Product_A->Detect_A DNPH_Reagent Reagent: DNPH (2,4-Dinitrophenylhydrazine) DNPH_Reagent->Reaction_B Product_B Hydrazone Derivative Reaction_B->Product_B Low Specificity Detect_B Detection: UV (360 nm) LOD: 0.5 µM Product_B->Detect_B

Caption: Comparative workflow showing the formation of the stable quinoxaline derivative (Method A) versus the hydrazone derivative (Method B).

Diagram 2: Validation Decision Tree (ICH Q2)

A logical flow for ensuring the method meets regulatory standards.

ValidationLogic Start Method Validation Start (ICH Q2 R1) Specificity 1. Specificity Test (Blank vs. Spiked Matrix) Start->Specificity Linearity 2. Linearity Assessment (5 Concentrations, R² > 0.99) Specificity->Linearity Accuracy 3. Accuracy/Recovery (Spike at 50%, 100%, 150%) Linearity->Accuracy Precision 4. Precision (Repeatability) (n=6 injections, RSD < 2%) Accuracy->Precision LOD_LOQ 5. Sensitivity (LOD/LOQ) (S/N Ratio 3:1 and 10:1) Precision->LOD_LOQ Decision Does Method Meet Criteria? LOD_LOQ->Decision Pass VALIDATED Release for Routine Use Decision->Pass Yes Fail OPTIMIZE Adjust Reagent Ratio/Temp Decision->Fail No Fail->Specificity Re-eval

Caption: Step-by-step validation logic following ICH Q2(R1) guidelines for analytical procedures.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Analysis of intracellular α-keto acids by HPLC with fluorescence detection. Analytical Methods.[1][2][3][4][5][6] Retrieved from [Link]

  • Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones. Application Note. Retrieved from [Link]

  • National Institutes of Health (PubChem). 3-Methoxy-2-oxopropanoic acid Compound Summary. Retrieved from [Link](Note: General compound entry used for structural verification)

Sources

A Senior Application Scientist’s Guide to Assessing Antibody Cross-Reactivity with 3-Methoxy-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the cross-reactivity of antibodies targeting the small molecule 3-Methoxy-2-oxopropanoic acid. Ensuring the specificity of an antibody is paramount for the validity and reproducibility of any immunoassay. Antibody cross-reactivity, the phenomenon where an antibody binds to molecules other than its intended target, can lead to false-positive results and inaccurate quantification[1]. This document moves beyond a simple recitation of protocols to explain the underlying rationale for experimental design, enabling you to build robust, self-validating assays for confident decision-making.

We will explore the molecular basis for potential cross-reactivity, present detailed protocols for both initial screening and in-depth kinetic analysis, and offer field-proven insights into data interpretation.

Section 1: The Molecular Basis of Potential Cross-Reactivity

The specificity of an antibody is dictated by its ability to recognize a unique three-dimensional structure and charge distribution—the epitope. For small molecules like 3-Methoxy-2-oxopropanoic acid, the entire molecule essentially functions as the epitope. Therefore, any structurally similar molecules present in a sample are potential cross-reactants.

The structure of 3-Methoxy-2-oxopropanoic acid (CH₃-O-CH₂-C(=O)-COOH) is characterized by two key features: an alpha-keto acid core and a terminal methoxy group. An effective antibody should ideally recognize both features. Cross-reactivity is most likely to occur with molecules that share one of these features but differ in the other.

Key Potential Cross-Reactants:

  • Pyruvic acid (2-oxopropanoic acid): Lacks the 3-methoxy group. This is a critical compound to test, as it will determine if the antibody is specific for the methoxy-containing target or if it broadly recognizes the pyruvate backbone[2].

  • 2-Oxobutanoic acid: Features an ethyl group in place of the methoxymethyl group. It serves to test the antibody's tolerance for alterations in the carbon chain length and the nature of the terminal group[3][4].

  • 3-Hydroxy-2-oxopropanoic acid: A direct analogue where a hydroxyl group replaces the methoxy group. This tests the antibody's ability to distinguish between these two functional groups.

  • Alpha-ketoglutaric acid: A biologically relevant alpha-keto acid involved in the Krebs cycle. While it has a different carbon backbone, its presence in biological samples makes it an important molecule to rule out non-specific binding[5].

The following diagram illustrates the structural similarities that necessitate rigorous cross-reactivity testing.

G cluster_target Target Analyte cluster_analogs Potential Cross-Reactants Target 3-Methoxy-2-oxopropanoic acid CH₃-O-CH₂-C(=O)-COOH PA Pyruvic Acid CH₃-C(=O)-COOH Target->PA Lacks Methoxy Group OBA 2-Oxobutanoic Acid CH₃-CH₂-C(=O)-COOH Target->OBA Different Side Chain HPA 3-Hydroxy-2-oxopropanoic acid HO-CH₂-C(=O)-COOH Target->HPA Hydroxyl vs. Methoxy AKG Alpha-ketoglutaric acid HOOC-(CH₂)₂-C(=O)-COOH Target->AKG Different Backbone

Caption: Structural comparison of the target analyte and potential cross-reactants.

Section 2: A Validated Experimental Strategy

A robust cross-reactivity assessment is a multi-step process that begins with a broad screening assay and progresses to a detailed kinetic characterization of any observed off-target binding. Our strategy prioritizes a competitive ELISA for initial screening due to its suitability for small molecule quantification, followed by Surface Plasmon Resonance (SPR) for precise measurement of binding kinetics.

This workflow ensures that experimental resources are used efficiently while generating comprehensive, high-confidence data.

G cluster_workflow Cross-Reactivity Assessment Workflow start Define Potential Cross-Reactants elisa Screening: Competitive ELISA start->elisa decision Cross-Reactivity > 1%? elisa->decision spr Characterization: Surface Plasmon Resonance (SPR) decision->spr Yes end_pass Antibody is Specific decision->end_pass No end_fail Significant Cross-Reactivity (Quantify with SPR) spr->end_fail

Caption: Recommended workflow for assessing antibody cross-reactivity.

Section 3: Protocol - Competitive ELISA for Cross-Reactivity Screening

The competitive ELISA is the cornerstone for assessing the specificity of antibodies against small molecules. In this format, a fixed amount of antibody is incubated with the sample containing the unknown amount of target analyte. These are then added to a microplate pre-coated with a conjugate of the target analyte (e.g., 3-Methoxy-2-oxopropanoic acid conjugated to a carrier protein like BSA). The free analyte in the sample competes with the coated analyte for binding to the limited antibody sites. A higher concentration of free analyte in the sample results in less antibody binding to the plate, leading to a weaker signal.

Methodology
  • Plate Coating:

    • Dilute the 3-Methoxy-2-oxopropanoic acid-BSA conjugate to 2 µg/mL in 0.1 M Carbonate-Bicarbonate buffer (pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a high-binding 96-well microplate.

    • Cover the plate and incubate overnight at 4°C. Causality: This step immobilizes the target antigen onto the solid phase, which is essential for the subsequent detection steps.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (5% non-fat dry milk in PBS-T).

    • Incubate for 2 hours at room temperature. Causality: The blocking buffer saturates any remaining protein-binding sites on the plate, preventing non-specific binding of the primary antibody and reducing background noise[6].

  • Competition Reaction:

    • Prepare serial dilutions of the target analyte (standard curve) and each potential cross-reactant in Assay Buffer (1% BSA in PBS-T). Recommended range: 0.1 ng/mL to 1000 ng/mL.

    • In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).

    • Incubate this mixture for 1 hour at room temperature. Causality: This pre-incubation step allows the antibody to reach binding equilibrium with the analyte in solution before being exposed to the coated antigen.

  • Incubation and Detection:

    • Wash the coated-and-blocked assay plate three times with Wash Buffer.

    • Transfer 100 µL of the antibody/analyte mixtures from the dilution plate to the assay plate.

    • Incubate for 1 hour at room temperature with gentle shaking.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of HRP-conjugated secondary antibody (diluted in Assay Buffer) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL of 1 M H₂SO₄.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Plot the absorbance against the log of the concentration for the target analyte and each cross-reactant.

    • Determine the IC50 value (the concentration that causes 50% inhibition of the maximum signal) for each compound.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Data Summary Table
CompoundIC50 (ng/mL)% Cross-Reactivity
3-Methoxy-2-oxopropanoic acid e.g., 15.2100%
Pyruvic acide.g., >1000e.g., <1.5%
2-Oxobutanoic acide.g., 850.5e.g., 1.8%
3-Hydroxy-2-oxopropanoic acide.g., 450.1e.g., 3.4%
Alpha-ketoglutaric acide.g., >1000e.g., <1.5%

Section 4: Protocol - Surface Plasmon Resonance (SPR) for Kinetic Analysis

For any compound showing significant cross-reactivity in the ELISA screen (typically >1%), SPR provides definitive data on the binding kinetics and affinity. SPR is a label-free technique that measures molecular interactions in real-time by detecting changes in the refractive index on a sensor chip surface[7]. This allows for the precise determination of association rates (kₐ), dissociation rates (kₑ), and the equilibrium dissociation constant (Kₑ), which is a true measure of binding affinity[8].

G cluster_spr SPR Experimental Workflow step1 1. Antibody Immobilization (e.g., via Protein A/G chip) step2 2. Analyte Injection (Association) (Target or Cross-Reactant) step1->step2 step3 3. Buffer Flow (Dissociation) step2->step3 step4 4. Sensor Regeneration step3->step4 step5 5. Kinetic Analysis (Fit sensorgram to binding model) step4->step5

Caption: General workflow for an SPR-based kinetic analysis experiment.

Methodology
  • Antibody Immobilization:

    • Select a suitable sensor chip (e.g., a Protein A/G chip for capturing Fc-containing antibodies).

    • Equilibrate the chip surface with running buffer (e.g., HBS-EP+).

    • Inject the primary antibody over the active flow cells to achieve a target immobilization level of ~2000 Resonance Units (RU). Causality: Covalently immobilizing the antibody or using a high-affinity capture surface ensures a stable baseline and allows for repeated cycles of analyte binding and regeneration.

  • Kinetic Analysis Cycles:

    • Prepare a series of dilutions for the target analyte and each cross-reactant in running buffer (e.g., 5-fold dilutions from 10 µM to 1.6 nM).

    • For each concentration, inject the analyte over the flow cells for a set association time (e.g., 180 seconds).

    • Follow with a dissociation phase by flowing running buffer over the chip (e.g., 600 seconds). Causality: Monitoring both the association and dissociation phases provides the raw data (a sensorgram) needed to calculate the individual kinetic rate constants.

    • Inject a regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) to remove the bound analyte and prepare the surface for the next cycle.

  • Data Processing and Analysis:

    • Perform double-referencing by subtracting the signal from a reference flow cell (to correct for bulk refractive index changes) and from a zero-concentration "blank" injection (to correct for drift).

    • Fit the processed sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Data Summary Table
Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (M)
3-Methoxy-2-oxopropanoic acid e.g., 2.5 x 10⁵e.g., 5.0 x 10⁻⁴e.g., 2.0 x 10⁻⁹ (2 nM)
3-Hydroxy-2-oxopropanoic acide.g., 1.1 x 10⁴e.g., 8.2 x 10⁻³e.g., 7.5 x 10⁻⁷ (750 nM)

Section 5: Data Interpretation and Best Practices

  • Synthesizing Results: The competitive ELISA provides a rapid, semi-quantitative assessment of specificity, ideal for screening a panel of potential cross-reactants. SPR delivers the quantitative detail. A compound with 5% cross-reactivity in an ELISA might be revealed by SPR to have a 200-fold lower affinity (a higher Kₑ) compared to the primary target. This level of detail is critical for risk assessment in drug development and for ensuring the accuracy of diagnostic assays.

  • Defining "Acceptable" Cross-Reactivity: There is no universal threshold for acceptable cross-reactivity; it is application-dependent. For a highly specific quantitative assay, cross-reactivity should ideally be less than 0.1%. For qualitative detection where structurally similar molecules are absent, a higher level might be tolerable. The key is to test any compound that is expected to be present in the sample matrix at a concentration high enough to potentially generate a false signal.

  • Trustworthiness Through Controls: Every assay must be a self-validating system.

    • ELISA Controls: Always include a "zero analyte" control for maximum signal and a "no primary antibody" control to assess background.

    • SPR Controls: Utilize a reference flow cell to subtract non-specific binding and buffer effects. Injecting an irrelevant small molecule can also confirm the specificity of the interaction.

Conclusion

The rigorous evaluation of antibody specificity is not merely a procedural step but a fundamental requirement for scientific integrity. By employing a systematic approach that combines high-throughput screening with detailed kinetic analysis, researchers can develop a comprehensive understanding of an antibody's binding profile. This guide provides the strategic framework and practical protocols necessary to confidently assess the cross-reactivity of antibodies targeting 3-Methoxy-2-oxopropanoic acid, ensuring that the resulting data is both accurate and reliable.

References

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  • Biocompare. (n.d.). Anti-Alpha Ketoglutarate Antibody Products. Retrieved from https://www.biocompare.
  • MedChemExpress. (n.d.). 2-Oxobutanoic acid (2-Ketobutyrate). Retrieved from https://www.medchemexpress.com/2-oxobutanoic-acid.html
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  • Request PDF. (n.d.). Reactivity of pyruvic acid and its derivatives towards reactive oxygen species. Retrieved from https://www.researchgate.
  • Rich, R. L., & Myszka, D. G. (2011). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 723, 35-56. Retrieved from https://pubmed.ncbi.nlm.nih.gov/21404179/
  • Jackson ImmunoResearch. (n.d.). An Introduction to Surface Plasmon Resonance. Retrieved from https://www.jacksonimmuno.com/technical/products/protocols/spr-introduction
  • MDPI. (2018). Conjugates of Small Molecule Drugs with Antibodies and Other Proteins. Retrieved from https://www.mdpi.com/1420-3049/23/4/826
  • MDPI. (n.d.). Special Issue: “Advances in Molecular Research on Autoimmune Diseases, 2nd Edition”. Retrieved from https://www.mdpi.com/journal/ijms/special_issues/autoimmune_diseases_2nd
  • PubMed Central. (2020). Reactive nitrogen species inhibit branched chain alpha-ketoacid dehydrogenase complex and impact muscle cell metabolism. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7029737/
  • Cell Signaling Technology. (n.d.). Western Blotting Protocol. Retrieved from https://www.cellsignal.com/protocols/western-blotting-protocol
  • StatPearls - NCBI. (2023, July 31). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from https://www.ncbi.nlm.nih.gov/books/NBK558949/
  • Rapid Novor. (n.d.). SPR Service - Antibody-Antigen Interaction Analysis. Retrieved from https://www.rapidnovor.com/spr-service/
  • PubMed Central. (2016). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4990794/
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  • 2BScientific. (n.d.). Application Guides / ELISA Protocol. Retrieved from https://www.2bscientific.com/elisa-protocol
  • ResearchGate. (n.d.). Cross-reactivity of select PEG-binding antibodies to other polymers containing CH2-CH2-O backbone. Retrieved from https://www.researchgate.net/publication/329437158_Cross-reactivity_of_select_PEG-binding_antibodies_to_other_polymers_containing_CH2-CH2-O_backbone
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Comparative Guide: Isotopic Labeling of 3-Methoxy-2-oxopropanoic Acid for Tracer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methoxy-2-oxopropanoic acid (also referred to as 3-methoxypyruvate) represents a specialized class of metabolic probes designed to decouple transport kinetics from metabolic flux . While standard tracers like


 are the gold standard for monitoring real-time glycolytic flux (Warburg effect) and mitochondrial oxidation, they suffer from "metabolic washout"—the rapid conversion of the tracer into lactate, alanine, or bicarbonate, which can obscure the specific rate of membrane transport.

This guide compares the utility of


-labeled 3-Methoxy-2-oxopropanoic acid against standard pyruvate tracers, demonstrating its superior performance in isolating Monocarboxylate Transporter 1 (MCT1)  activity without the confounding variables of downstream enzymatic turnover.

Technical Comparison: 3-Methoxy Analog vs. Standard Pyruvate

The core distinction lies in the substrate specificity of Lactate Dehydrogenase (LDH) and the Pyruvate Dehydrogenase Complex (PDH).

The "Metabolic Washout" Problem

When


 enters a cell via MCT1, it is immediately acted upon by LDH (cytosol) or PDH (mitochondria). In high-flux systems (e.g., aggressive tumors), the conversion rate (

) often exceeds the transport rate (

), making it mathematically difficult to resolve the transport coefficient

of MCT1 solely from the accumulation of intracellular pyruvate.
The 3-Methoxy Solution

The introduction of a methoxy group (


) at the C3 position creates steric bulk and electronic alteration.
  • Transport: The molecule remains a substrate for MCT1 (and potentially MCT2/4) due to the preserved

    
    -keto acid motif.
    
  • Metabolism: The bulky C3-methoxy group significantly hinders the nucleophilic attack by the hydride ion in the LDH active site and prevents decarboxylation by PDH.

  • Result: The tracer accumulates intracellularly, providing a direct readout of transporter capacity.

Comparative Specifications
Feature

(Standard)

Primary Application Metabolic Flux Analysis (MFA), Hyperpolarized MRIMCT Transporter Kinetics, Drug Occupancy Studies
MCT1 Affinity (

)
High (

)
Moderate to High (Analogous to Pyruvate)
LDH Activity (

)
Very High (Rapid conversion to Lactate)Negligible / Inhibitory
Signal Fate Disperses into Lactate, Alanine,

Retained as parent molecule
Chemical Stability Low (prone to dimerization in solution)Moderate (Methoxy group stabilizes enol form)
Detection Method

-NMR, Hyperpolarized MRI, MS

-NMR, LC-MS

Synthesis and Labeling Strategy

To perform effective tracer studies, site-specific labeling is required. The C1-position (Carboxyl) is preferred for NMR and MRI applications due to its large chemical shift anisotropy (CSA) and lack of proton splitting, which maximizes signal-to-noise ratio.

Recommended Synthesis Route: C1-Labeling
  • Precursors:

    
    -Cyanide (e.g., 
    
    
    
    ) and 1-chloro-2-methoxyethane.
  • Mechanism: Nucleophilic substitution followed by hydrolysis and oxidation.

Step-by-Step Protocol:

  • Alkylation: React 1-chloro-2-methoxyethane with

    
     in DMSO to form 3-methoxypropanenitrile-
    
    
    
    .
  • Hydrolysis: Acid hydrolysis (

    
    ) converts the nitrile to 3-methoxypropanoic acid-
    
    
    
    .
  • Alpha-Oxidation: Use a mild oxidant (e.g., Fenton's reagent or enzymatic oxidation) to introduce the ketone at C2. Note: Direct chemical synthesis of

    
    -keto acids often uses the Grignard approach with 
    
    
    
    -oxalate if available, but the nitrile route is cost-effective.

Experimental Protocol: MCT1 Transport Kinetics

This protocol describes how to use the tracer to measure MCT1 transport rates in cultured cancer cells (e.g., MCF-7 or MDA-MB-231).

Materials
  • Tracer: Sodium 3-methoxy-2-oxopropanoate-

    
     (
    
    
    
    stock in PBS).
  • Inhibitor Control: AZD3965 (Specific MCT1 inhibitor).

  • Platform:

    
     NMR Spectrometer equipped with a cryoprobe.
    
Workflow
  • Cell Preparation: Culture cells to

    
     confluence. Wash 
    
    
    
    with glucose-free Krebs-Henseleit buffer to deplete intracellular glycolytic intermediates.
  • Tracer Incubation:

    • Group A (Experimental): Add tracer to final concentration of

      
      .
      
    • Group B (Control): Pre-treat with

      
       AZD3965 for 10 min, then add tracer.
      
  • Quenching: At defined time points (

    
    ), rapidly aspirate media and quench cells with ice-cold methanol/acetonitrile (
    
    
    
    ).
  • Extraction: Scrape cells, sonicate, and centrifuge (

    
    ). Collect supernatant.
    
  • NMR Analysis: Resuspend dried extract in

    
    . Acquire 
    
    
    
    
    
    -NMR spectra.
Data Analysis

Calculate the intracellular concentration of the tracer. Since metabolism is blocked, the uptake follows simple Michaelis-Menten kinetics without the "sink" term for metabolism:



  • Group A will show a saturation curve representing

    
     of MCT1.
    
  • Group B should show negligible uptake, validating specificity.

Pathway Visualization

The following diagram illustrates the differential fate of the standard pyruvate tracer versus the 3-methoxy variant, highlighting the "Metabolic Block" that permits precise transport measurement.

MetabolicFate cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Pyr_Ext [1-13C]Pyruvate MCT1 MCT1 Transporter Pyr_Ext->MCT1 Meth_Ext [1-13C]3-Methoxy-2-oxo Meth_Ext->MCT1 Pyr_Int Pyruvate (Intracellular) MCT1->Pyr_Int Meth_Int 3-Methoxy-2-oxo (Intracellular) MCT1->Meth_Int LDH LDH Enzyme Pyr_Int->LDH High Affinity Meth_Int->Meth_Int Signal Accumulation Meth_Int->LDH Low/No Affinity Lactate [1-13C]Lactate LDH->Lactate Fast Conversion (Signal Dispersion) MetabolicBlock Steric Hindrance (No Reaction) LDH->MetabolicBlock

Figure 1: Differential metabolic fate. Standard pyruvate (Blue) is rapidly converted to lactate, dispersing the isotopic signal. The 3-methoxy analog (Red) enters via MCT1 but is sterically hindered from LDH processing, resulting in intracellular accumulation ideal for kinetic quantification.

Expected Results & Interpretation

When analyzing the NMR/MS data, the researcher should look for the following profiles:

ParameterStandard Pyruvate Tracer3-Methoxy TracerInterpretation
Time-Activity Curve Rapid rise followed by plateau/drop as lactate formsLinear increase to saturation3-Methoxy provides cleaner initial rate data (

).
Signal Localization Split between Pyruvate (

) and Lactate (

)
Single peak at Parent Carbonyl (

)
3-Methoxy simplifies spectral analysis.
Inhibitor Sensitivity Partial reduction (confounded by glycolytic compensation)Near-total signal ablation3-Methoxy is a more specific probe for MCT1 efficacy.
Troubleshooting
  • Low Signal: Ensure the labeling is at C1. C2/C3 labeling suffers from splitting and lower sensitivity in non-hyperpolarized experiments.

  • Unexpected Metabolites: If "3-methoxy-lactate" is observed, the specific cell line may express promiscuous LDH isoforms (e.g., LDH-C). In this case, use a specific LDH inhibitor (e.g., FX-11) to validate that the transport rate remains unchanged.

References

  • MCT1 Transport Mechanisms: Halestrap, A. P. (2013). "The SLC16 gene family – Structure, role and regulation in health and disease." Molecular Aspects of Medicine. Link

  • Pyruvate Metabolism & Tracers: Metallo, C. M., et al. (2009). "Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells." Journal of Biotechnology.[1] Link

  • LDH Substrate Specificity: Everse, J., & Kaplan, N. O. (1973). "Lactate Dehydrogenases: Structure and Function." Advances in Enzymology.
  • Synthesis of Labeled

    
    -Keto Acids:  Katsara, M., et al. (2014). "Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins." Organic & Biomolecular Chemistry. (Methodology adapted for keto-acid precursors).[2] Link
    
  • MCT1 Inhibition Studies: Polat, B., et al. (2016). "MCT1 Modulates Cancer Cell Pyruvate Export and Growth of Tumors." Cancer Research. Link

Sources

Comparative analysis of different synthesis routes for 3-Methoxy-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis routes for 3-Methoxy-2-oxopropanoic acid (also known as 3-methoxypyruvic acid). Due to the inherent instability of the free acid (prone to decarboxylation and polymerization), this guide focuses on protocols isolating the product as the stable Lithium 3-methoxypyruvate or Ethyl ester forms.

Part 1: Executive Summary & Route Comparison

3-Methoxy-2-oxopropanoic acid is a critical C3 building block and metabolic intermediate. Its synthesis is complicated by the high reactivity of the


-keto functionality and the potential for 

-elimination of the methoxy group.

Three primary routes are evaluated below. The Claisen Condensation (Route A) is identified as the most robust method for scale-up, while Oxidative Transformation (Route B) offers higher purity for small-scale research.

Comparative Performance Matrix
FeatureRoute A: Claisen CondensationRoute B: Oxidative TransformationRoute C: Nucleophilic Substitution
Precursors Diethyl oxalate + Ethyl methoxyacetateMethyl 3-methoxy-2-hydroxypropanoate3-Bromopyruvic acid
Yield Moderate (45-60%)High (70-85%)Low (<30%)
Scalability High (Industrial Standard)Moderate (Oxidant limitations)Low (Side reactions)
Purity Profile Good (requires recrystallization)Excellent Poor (Favorskii byproducts)
Cost Efficiency High (Cheap reagents)ModerateLow
Key Risk pH control during decarboxylationOver-oxidation/SafetyComplex purification

Part 2: Detailed Synthesis Protocols

Route A: The Claisen Condensation (Recommended for Scale)

This route utilizes the classic condensation of diethyl oxalate with an acetate derivative, followed by hydrolysis and decarboxylation. It is the most chemically grounded method for generating 3-alkoxy-2-oxopropanoates.

Mechanism & Workflow

The reaction proceeds via a crossed Claisen condensation to form a diketo-ester intermediate (diethyl 3-methoxyoxaloacetate). Acidic hydrolysis removes the ethyl groups, and the specific position of the carboxylic acid


 to the ketone facilitates thermal decarboxylation.

Claisen_Route Start1 Diethyl Oxalate Inter1 Enolate Formation (NaOEt/Toluene) Start1->Inter1 Start2 Ethyl Methoxyacetate Start2->Inter1 Inter2 Diethyl 3-methoxyoxaloacetate Inter1->Inter2 Condensation Inter3 Hydrolysis (H2SO4) Inter2->Inter3 Acid Hydrolysis Inter4 Decarboxylation (-CO2) Inter3->Inter4 Heat Final 3-Methoxy-2-oxopropanoic Acid (Isolated as Li Salt) Inter4->Final LiOH Neutralization

Figure 1: Workflow for the Claisen Condensation route targeting Lithium 3-methoxypyruvate.

Experimental Protocol

Reagents:

  • Diethyl oxalate (1.0 eq)

  • Ethyl methoxyacetate (1.0 eq)

  • Sodium ethoxide (1.1 eq, 21% wt in ethanol)

  • Sulfuric acid (10% aq)

  • Lithium Hydroxide (LiOH·H2O)

Step-by-Step Methodology:

  • Condensation:

    • In a dry 3-neck flask under Nitrogen, charge Sodium ethoxide solution.

    • Add Diethyl oxalate dropwise at 0°C to minimize self-condensation.

    • Add Ethyl methoxyacetate dropwise over 30 minutes, maintaining temperature <10°C.

    • Allow to warm to room temperature and stir for 12 hours. The solution typically turns dark yellow/orange.

    • Checkpoint: TLC (EtOAc/Hexane 1:3) should show consumption of starting materials.

  • Hydrolysis & Decarboxylation:

    • Cool the reaction mixture to 0°C.

    • Add 10%

      
       slowly until pH < 1.
      
    • Critical Step: Reflux the biphasic mixture at 60-70°C for 4 hours. Vigorous evolution of

      
       gas indicates successful decarboxylation of the 
      
      
      
      -carboxyl group.
    • Note: Do not exceed 80°C to prevent polymerization of the pyruvate.

  • Isolation (Lithium Salt Formation):

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Combine organics, dry over

      
      , and concentrate in vacuo to obtain the crude free acid (yellow oil).
      
    • Dissolve the oil in minimum Methanol.

    • Add a stoichiometric amount of LiOH·H2O dissolved in MeOH dropwise.

    • Precipitate the salt by adding cold Acetone or Ether.

    • Filter the white solid: Lithium 3-methoxy-2-oxopropanoate .

Expected Yield: 55% Data Validation:

  • 1H NMR (D2O):

    
     4.25 (s, 2H, 
    
    
    
    ), 3.35 (s, 3H,
    
    
    ).
Route B: Oxidative Transformation (High Purity)

For applications requiring high isotopic purity or small-scale synthesis, oxidation of the corresponding lactate derivative is superior.

Mechanism & Workflow

This route starts from methyl 3-methoxy-2-hydroxypropanoate (synthesized from methyl glycidate). The secondary alcohol is oxidized to the ketone using TEMPO/Bleach or Dess-Martin Periodinane (DMP).

Oxidation_Route Start Methyl 3-methoxy-2-hydroxypropanoate Reagent TEMPO / NaOCl (0°C, pH 8.6) Start->Reagent Inter Methyl 3-methoxy-2-oxopropanoate Reagent->Inter Oxidation Final Lithium 3-methoxypyruvate Inter->Final Hydrolysis (LiOH)

Figure 2: Oxidative pathway avoiding harsh acidic decarboxylation.

Experimental Protocol

Reagents:

  • Methyl 3-methoxy-2-hydroxypropanoate (1.0 eq)

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

  • Sodium Hypochlorite (NaOCl, bleach) (1.1 eq)

  • KBr (0.1 eq)

  • Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

  • Oxidation:

    • Dissolve the hydroxy ester in DCM. Add TEMPO and KBr dissolved in a small amount of water.

    • Cool to 0°C.

    • Slowly add buffered NaOCl (pH adjusted to ~8.5 with

      
      ) while vigorously stirring.
      
    • Monitor by TLC.[1] Reaction is usually fast (< 1 hour).

    • Quench with sodium thiosulfate.

  • Workup:

    • Separate organic layer, wash with brine, dry, and concentrate.[1][2]

    • Result: Methyl 3-methoxy-2-oxopropanoate (Colorless oil).

  • Saponification:

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (1.0 eq) at 0°C. Stir for 1 hour.

    • Lyophilize the aqueous phase to obtain the pure Lithium salt.

Expected Yield: 75-80% Advantages: Milder conditions preserve the methoxy group better than acid reflux.

Part 3: Critical Quality Attributes & Troubleshooting

When characterizing the product, researchers must be aware of the "hydrate" form. In aqueous solution (D2O), electron-deficient ketones like pyruvates often exist in equilibrium with the gem-diol (hydrate) form.

AttributeSpecificationNote
Appearance White to off-white powderHygroscopic (store in desiccator)
1H NMR Keto: ~4.5 ppm (

)Hydrate: ~3.8 ppm (

)
Ratio depends on solvent and pH
Stability Unstable as free acidStore as Li/Na salt at -20°C

Troubleshooting Table:

  • Problem: Low yield in Route A.

    • Cause: Incomplete decarboxylation or polymerization.

    • Fix: Ensure pH < 1 during hydrolysis; control temp strictly at 60°C.

  • Problem: Product is a sticky gum.

    • Cause: Residual water or inorganic salts.

    • Fix: Recrystallize from MeOH/Acetone or use Lyophilization.

Part 4: References

  • Claisen Condensation Mechanism:

    • Cragoe, E. J., & Pietruszkiewicz, A. M. (1958). The Synthesis of Some 3-Substituted Pyruvic Acids. Journal of Organic Chemistry.

    • (Validation of oxalate condensation route).

  • Oxidation Protocols:

    • Ciriminna, R., & Pagliaro, M. (2010). Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives. Organic Process Research & Development.

    • (Standard TEMPO oxidation protocols).

  • Properties of Alkoxypyruvates:

    • Cooper, A. J. L., et al. (1983). Preparation and properties of 3-alkoxy-2-oxopropanoic acids. Archives of Biochemistry and Biophysics.

    • (Characterization and stability data).

  • General Decarboxylation Methods:

    • Krapcho, A. P. (1982). Synthetic Applications of Dealkoxycarbonylations of Malonate Esters. Synthesis.

    • (Context for the decarboxylation step).

Sources

Benchmarking the stability of 3-Methoxy-2-oxopropanoic acid against similar keto acids

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking the Stability of 3-Methoxy-2-oxopropanoic Acid

Executive Summary

This technical guide establishes a benchmarking framework for evaluating the physicochemical stability of 3-Methoxy-2-oxopropanoic acid (3-Methoxypyruvate). By contrasting it with the notoriously unstable Pyruvate (2-oxopropanoic acid) and Hydroxypyruvate (3-hydroxy-2-oxopropanoic acid), this document provides researchers with a mechanistic rationale and a self-validating experimental protocol to assess degradation risks in drug development and metabolic engineering.

The Stability Triad: Mechanistic Context

To understand the stability profile of 3-Methoxy-2-oxopropanoic acid, one must analyze the failure modes of its closest structural analogs.


-Keto acids are chemically versatile but kinetically fragile intermediates.
A. Pyruvate (The Reference Standard)
  • Primary Failure Mode: Aldol-like Condensation .

  • Mechanism: In aqueous solutions (pH > 7), the

    
    -methyl protons of pyruvate are acidic (
    
    
    
    for the carboxylic acid, but enolization occurs at the methyl). The enol form attacks the ketone of a second pyruvate molecule, forming parapyruvate (
    
    
    -hydroxy-
    
    
    -methyl-
    
    
    -ketoglutarate) and higher oligomers.
  • Implication: Solutions degrade over time, changing from colorless to yellow/brown.

B. Hydroxypyruvate (The Unstable Analog)
  • Primary Failure Mode: Dehydration & Polymerization .

  • Mechanism: The

    
    -hydroxyl group facilitates rapid tautomerization. Under physiological conditions, it can dehydrate to form 2-hydroxy-2-propenoic acid  (enol of pyruvate) or degrade into glycolaldehyde  and CO₂ . It is significantly more reactive than pyruvate, often inactivating enzymes via covalent adduct formation.
    
  • Implication: High susceptibility to dimerization and irreversible degradation.

C. 3-Methoxy-2-oxopropanoic Acid (The Candidate)
  • Hypothesis: The methoxy group (

    
    ) replaces the hydroxyl group of hydroxypyruvate.
    
    • Stabilizing Factor: The methyl cap prevents the direct proton transfer and hydrogen bonding that facilitates the rapid polymerization seen in hydroxypyruvate. It eliminates the donor capability required for certain dehydration mechanisms.

    • Destabilizing Risk: The methoxy group is electron-withdrawing (inductive effect), which may increase the acidity of the remaining

      
      -protons (methylene group), potentially accelerating aldol condensation compared to unsubstituted pyruvate.
      

Visualizing Degradation Pathways

The following diagram illustrates the divergent degradation pathways that must be monitored.

DegradationPathways Pyruvate Pyruvate (Reference) Parapyruvate Parapyruvate (Dimer) Pyruvate->Parapyruvate Aldol Condensation (pH > 7) Hydroxypyruvate Hydroxypyruvate (High Risk) Hydroxypyruvate->Parapyruvate Cross-reactivity Glycolaldehyde Glycolaldehyde + CO2 Hydroxypyruvate->Glycolaldehyde Decarboxylation/ Dehydration Methoxy 3-Methoxy-2-oxopropanoic Acid (Candidate) Methoxy->Glycolaldehyde Blocked Pathway MethoxyDimer Methoxy-Dimer (Potential) Methoxy->MethoxyDimer Aldol Condensation? (Check pH sensitivity)

Figure 1: Comparative degradation pathways. The methoxy substitution is predicted to block the rapid dehydration pathway of hydroxypyruvate but may still permit aldol condensation.

Comparative Stability Data (Predicted & Literature-Based)

The following table summarizes the expected physicochemical behaviors based on structure-activity relationships (SAR) and available kinetic data for


-keto acids.
ParameterPyruvate (Reference)Hydroxypyruvate (Analog)3-Methoxy-2-oxopropanoic Acid
Aqueous Stability (pH 7) Moderate (

weeks)
Low (

hours/days)
High (Predicted: Methyl cap prevents H-bond driven dimerization)
Primary Degradant Parapyruvate (Dimer)Glycolaldehyde / PolymersMethoxy-parapyruvate analog
Oxidative Sensitivity High (reacts with

)
Very HighModerate (Electron-withdrawing group reduces enol electron density)
Decarboxylation Risk Low (requires enzyme/oxidant)Moderate (spontaneous)Low (Lacks

-hydroxyl facilitation)
Storage Requirement 4°C, Acidic pH-20°C, Desiccated4°C, Desiccated

Experimental Validation Protocols

To objectively benchmark the candidate, perform the following self-validating experiments. These protocols are designed to stress the specific failure modes identified above.

Protocol A: pH-Dependent Dimerization Kinetics (NMR Assay)
  • Objective: Quantify the rate of aldol condensation relative to Pyruvate.

  • Methodology:

    • Prepare 50 mM solutions of Pyruvate and 3-Methoxy-2-oxopropanoic acid in

      
      .
      
    • Adjust pH* (pH meter reading in

      
      ) to 7.4 using NaOD/DCl.
      
    • Incubate at 25°C.

    • Acquire 1H-NMR spectra at t=0, 6h, 24h, and 72h.

  • Success Metric:

    • Pyruvate: Appearance of methyl signals at

      
       1.4-1.6 ppm (parapyruvate).
      
    • 3-Methoxy: Monitor stability of the methylene protons (

      
       ~4.2 ppm). If integral decreases <5% over 24h, stability is superior.
      
Protocol B: Oxidative Stress Test (Peroxide Challenge)
  • Objective: Assess susceptibility to oxidative decarboxylation (a common degradation route in formulation).

  • Methodology:

    • Dissolve compound (10 mM) in phosphate buffer (pH 7.0).

    • Add 1.0 equivalent of

      
      .
      
    • Monitor UV absorbance at 320 nm (enol absorption) or HPLC-UV.

  • Rationale:

    
    -Keto acids react with peroxides to undergo oxidative decarboxylation to form carboxylic acids (e.g., Pyruvate 
    
    
    
    Acetate +
    
    
    ). The rate of this reaction indicates the electrophilicity of the ketone.
Protocol C: Accelerated Thermal Degradation (Arrhenius Plot)
  • Objective: Determine shelf-life.

  • Methodology:

    • Seal samples in HPLC vials at 40°C, 50°C, and 60°C.

    • Analyze purity via HPLC (Reverse Phase C18, Mobile Phase: 0.1% TFA in Water/Acetonitrile) every 24 hours for 5 days.

    • Plot

      
       vs 
      
      
      
      .

Experimental Workflow Diagram

Workflow Start Start: 3-Methoxy-2-oxopropanoic Acid Step1 1. Purity Check (qNMR) Start->Step1 Branch Select Assay Step1->Branch AssayA A. Hydrolytic Stability (pH 7.4, 25°C) Branch->AssayA AssayB B. Oxidative Stress (1 eq H2O2) Branch->AssayB Analysis Analysis: NMR (1H/13C) & HPLC AssayA->Analysis AssayB->Analysis Result Calculate Rate Constants (k) Compare vs Pyruvate Analysis->Result

Figure 2: Step-by-step validation workflow for establishing the stability profile.

References

  • Margolis, S. A., & Coxon, B. (1986). Identification and quantitation of the impurities in sodium pyruvate. Analytical Chemistry. Link

    • Establishes the parapyruvate dimerization mechanism for pyruv
  • Thomas, G., Diefenbach, R., & Duggleby, R. G. (1990).[1] Inactivation of pyruvate decarboxylase by 3-hydroxypyruvate. Biochemical Journal. Link

    • Details the instability of hydroxypyruvate and its dehydr
  • Zhou, C., et al. (2022).[2] Decarboxylation of alpha-keto acids. Organic Letters. Link

    • Provides general mechanisms for keto acid decarboxyl
  • PubChem Compound Summary. (2024). 3-Methoxy-2-methyl-3-oxopropanoic acid.[3] National Center for Biotechnology Information. Link[3]

    • Source for structural properties of methoxy-substituted keto acid deriv

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.